Product packaging for Ephedroxane(Cat. No.:CAS No. 16251-46-0)

Ephedroxane

Cat. No.: B094673
CAS No.: 16251-46-0
M. Wt: 191.23 g/mol
InChI Key: MNYARIILPGRTQL-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ephedroxane is an oxazolidinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B094673 Ephedroxane CAS No. 16251-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16251-46-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1

InChI Key

MNYARIILPGRTQL-WPRPVWTQSA-N

SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Other CAS No.

16251-46-0

Synonyms

ephedroxane
ephedroxane, (4R-cis)-isomer
ephedroxane, (4R-trans)-isomer
ephedroxane, (4S-trans)-isomer
ephedroxane, (cis-(+-))-isomer
ephedroxane, (trans-(+-))-isomer
pseudoephedroxane

Origin of Product

United States

Foundational & Exploratory

Unveiling Ephedroxane: A Technical Guide to its Natural Occurrence in Ephedra Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, an oxazolidine alkaloid, is a lesser-known yet significant constituent found within certain species of the Ephedra genus. While the pharmacological and chemical profiles of major Ephedra alkaloids like ephedrine and pseudoephedrine are well-documented, this compound remains a compound of interest for its potential biological activities and as a chemotaxonomic marker. This technical guide provides an in-depth overview of the natural occurrence of this compound in Ephedra species, compiling available data on its presence, methodologies for its analysis, and insights into its potential biosynthesis.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring alkaloid in some Eurasian Ephedra species.[1] Its presence has been specifically noted in Ephedra foliata and Ephedra intermedia. While comprehensive quantitative data across a wide range of Ephedra species remains limited, the available information points to its status as a minor alkaloid compared to the more abundant ephedrine-type alkaloids.

A study on the chemical composition of Ephedra alata and Ephedra foliata reported the total alkaloid content (ephedrine and pseudoephedrine) in Ephedra foliata to be in the range of 0.04-0.2%.[1] Although this study did not quantify this compound specifically, it highlights the overall low alkaloid content in this species, suggesting that this compound concentrations are likely to be in the lower end of this range or even below.

Further research is required to establish the precise quantitative distribution of this compound across various Ephedra species and to understand the influence of geographical location, harvesting time, and other environmental factors on its concentration.

Table 1: Documented Occurrence of this compound in Ephedra Species

Ephedra SpeciesReported Presence of this compoundQuantitative Data (mg/g dry weight)Reference
Ephedra foliataYesNot Reported[2]
Ephedra intermediaYesNot Reported
Eurasian Ephedra species (unspecified)YesNot Reported[1]

Experimental Protocols

The isolation and identification of this compound require specific analytical methodologies. The following protocols are based on a comprehensive review of phytochemical studies on Ephedra species, particularly those that have successfully identified minor alkaloids.

Protocol 1: General Extraction and Fractionation of Alkaloids from Ephedra foliata

This protocol is adapted from a study that successfully isolated various constituents from Ephedra foliata.[2]

1. Plant Material Preparation:

  • Collect aerial parts of Ephedra foliata.

  • Air-dry the plant material in the shade.

  • Grind the dried material into a coarse powder.

2. Maceration:

  • Soak approximately 650 g of the powdered plant material in 2.5 L of 80% ethanol at room temperature.[2]

  • Agitate the mixture regularly for a period of 3 days.

  • Filter the ethanol extract. Repeat the maceration process two more times with fresh solvent for a total of 9 days to ensure exhaustive extraction.[2]

  • Combine all the ethanol extracts and evaporate to dryness under vacuum using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Suspend the dried crude extract in 250 mL of distilled water.

  • Partition the aqueous suspension successively with n-hexane, chloroform, ethyl acetate, and n-butanol.[2]

  • For the isolation of alkaloids, the chloroform fraction is of primary interest.

4. Alkaloid Enrichment:

  • Acidify the chloroform fraction by adding 5% hydrochloric acid.

  • Partition the acidified chloroform fraction with an equal volume of chloroform four times in a separatory funnel.

  • Separate the upper aqueous acidic layer, which now contains the protonated alkaloids.

  • Basify the aqueous acidic layer with 25% ammonium hydroxide to a pH of 10.[2]

  • Partition the basified solution with an equal volume of chloroform three times.

  • Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the crude alkaloid fraction containing this compound.

Protocol 2: Analytical Identification and Quantification

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the crude alkaloid fraction in a suitable solvent (e.g., methanol or chloroform).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature gradient to achieve good separation of minor alkaloids. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Identification: Compare the obtained mass spectrum of the peak corresponding to this compound with a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification. If a standard is unavailable, semi-quantification can be performed based on the peak area relative to an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For structural elucidation and confirmation, further purify the isolated this compound using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Ephedra has not been explicitly elucidated. However, it is hypothesized to be derived from the well-established pathway of the main ephedrine alkaloids.

The biosynthesis of ephedrine alkaloids starts with the amino acid L-phenylalanine.[3] Through a series of enzymatic reactions involving carboligation and transamination, key intermediates such as (S)-cathinone are formed.[3][4] It is plausible that this compound, being an oxazolidine derivative, is formed through a cyclization reaction involving one of the ephedrine alkaloid precursors or ephedrine itself with a one-carbon unit donor, such as formaldehyde or its biological equivalent.

Further research, including isotopic labeling studies and the identification of specific enzymes, is necessary to fully understand the biosynthetic route of this compound.

Logical Relationships and Experimental Workflows

To visualize the logical flow of the experimental process for the study of this compound in Ephedra species, the following diagrams are provided.

Experimental_Workflow_for_Ephedroxane_Analysis cluster_collection_extraction Plant Material Processing and Extraction cluster_fractionation Fractionation and Alkaloid Isolation cluster_analysis Analysis and Characterization A Collection of Ephedra foliata B Drying and Powdering A->B C Maceration with 80% Ethanol B->C D Crude Ethanol Extract C->D E Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) D->E F Chloroform Fraction (Alkaloid Rich) E->F G Acid-Base Extraction F->G H Crude Alkaloid Fraction G->H I GC-MS Analysis H->I J NMR Spectroscopy H->J K Quantitative Analysis I->K L Structural Elucidation J->L

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Proposed_Biosynthetic_Relationship A L-Phenylalanine B Ephedrine Alkaloid Precursors ((S)-Cathinone, etc.) A->B Multiple Enzymatic Steps C Ephedrine / Pseudoephedrine B->C Reduction & N-methylation D This compound C->D Proposed Cyclization (+ C1 unit?)

Caption: Proposed biosynthetic relationship of this compound to major ephedrine alkaloids.

Conclusion

This compound represents an intriguing, yet understudied, component of the Ephedra alkaloid profile. This guide consolidates the current knowledge on its natural occurrence, providing a framework for its extraction and analysis. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate this and other minor alkaloids in Ephedra species. Future research should focus on quantitative analysis across a broader range of species and the definitive elucidation of its biosynthetic pathway, which will be crucial for understanding its physiological role in the plant and its potential pharmacological applications.

References

The Isolation and Discovery of Ephedroxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the isolation, discovery, and biological activity of Ephedroxane, a bioactive oxazolidone derivative found in plants of the Ephedra genus. This document details the experimental protocols for its isolation and discusses its known mechanism of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring compound that has been identified as a minor but significant bioactive constituent in several species of the Ephedra plant.[1] Its discovery has broadened the understanding of the chemical diversity within this genus, which is traditionally known for its phenethylamine alkaloids like ephedrine and pseudoephedrine.[1][2] Structurally, this compound is characterized by an oxazolidinone ring, and its IUPAC name is (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.[3] This guide will delve into the technical aspects of its isolation from natural sources and its potential synthetic pathways, as well as its biological significance as an anti-inflammatory agent.

Isolation of this compound from Ephedra Species

The primary method for obtaining this compound from plant material involves standard phytochemical techniques. The general workflow for its isolation and purification is outlined below.

Experimental Protocol: Isolation via Column Chromatography

The isolation of this compound from crude plant extracts is primarily achieved through column chromatography.[1] This technique separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Dried and powdered aerial parts of Ephedra species

  • Methanol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

  • Fraction collector

Procedure:

  • Extraction: Macerate the dried and powdered plant material in methanol at room temperature for 48-72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Column Preparation: Prepare a silica gel slurry in hexane and pour it into a chromatography column to create the stationary phase.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Pool the fractions containing the compound of interest and concentrate them to yield purified this compound.

Diagram of the Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Ephedra Plant Material maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: Workflow for the isolation of this compound.

Quantification of this compound

For the quantitative analysis of this compound in plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and effective method due to its high specificity for alkaloids.[1]

Experimental Protocol: Quantification by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place in an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Synthetic Approaches to this compound

Several synthetic routes for this compound have been explored, often starting from precursors derived from ephedrine or through multi-step processes.

Synthesis from Ephedrine Alkaloids

One potential pathway for both synthesis and natural formation involves the reaction of ephedrine alkaloids with aliphatic and aromatic aldehydes.[1] This reaction can lead to the formation of the oxazolidine ring structure characteristic of this compound.

Synthesis via Carbonylating Agents

A common and more direct approach to creating the 2-oxazolidinone core of this compound utilizes carbon dioxide as a safe and convenient carbonylating agent in a cyclization reaction with an appropriate amino alcohol precursor.[1]

Multi-step Synthesis

A reported synthesis for an isomer of this compound involves a multi-step process that begins with the reaction of cyclohexanone with ammonia, followed by subsequent reduction and resolution of the resulting intermediate to yield the final compound.[1] Another synthetic route involves the use of triglycidyl isocyanurate and phenolic compounds under controlled temperatures, with purification achieved through recrystallization or chromatography.[3]

Biological Activity and Mechanism of Action

Research has demonstrated that this compound exhibits anti-inflammatory properties by directly inhibiting the production of prostaglandin E2 (PGE2).[1] PGE2 is a key pro-inflammatory mediator.

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes, which is then converted into various prostanoids by cyclooxygenase (COX) enzymes.[1] By inhibiting the biosynthetic pathway of PGE2, this compound effectively reduces the levels of this potent inflammatory mediator, thereby mitigating the inflammatory response.[1] This mechanism of action is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Diagram of the Signaling Pathway for this compound's Anti-inflammatory Action

G cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (e.g., PGE2) cox_enzymes->prostaglandins inflammation Inflammatory Response prostaglandins->inflammation This compound This compound This compound->cox_enzymes Inhibition

Caption: this compound's inhibition of the COX pathway.

Quantitative Data

While detailed quantitative data for the isolation and characterization of this compound is dispersed throughout various research publications, the following table summarizes key chemical and physical properties.

PropertyValueReference
IUPAC Name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one[3]
Molecular Formula C₁₁H₁₃NO₂[3]
Average Mass 191.226 Da[3]
Monoisotopic Mass 191.094629 Da
CAS Number 16251-46-0[1]

Conclusion

This compound represents an interesting bioactive compound from the Ephedra genus with demonstrated anti-inflammatory activity. The methodologies for its isolation and quantification are well-established, relying on standard chromatographic techniques. Further research into its pharmacological properties and the development of efficient synthetic routes could pave the way for its potential application in the pharmaceutical industry. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to the exploration of novel natural products and their therapeutic potential.

References

The Enigmatic Origins of Ephedroxane: An Uncharted Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding the biosynthesis of Ephedroxane, a secondary metabolite found in certain Eurasian species of the Ephedra plant. Despite significant interest in the diverse chemical landscape of Ephedra, a comprehensive review of the scientific literature reveals a critical knowledge gap: the biosynthetic pathway of this compound in plants has not yet been elucidated. While the structurally distinct and more abundant ephedrine-type alkaloids have been the subject of extensive research, the enzymatic steps and precursor molecules leading to the characteristic (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one structure of this compound remain unknown.

This document serves to summarize the current understanding of alkaloid biosynthesis in Ephedra as a proxy, providing a detailed overview of the well-documented pathways of ephedrine and pseudoephedrine. This information is presented to offer a foundational context for future research aimed at unraveling the biosynthesis of this compound. It is imperative to note that the data, protocols, and pathways detailed below pertain to ephedrine and pseudoephedrine, and are provided as a comparative framework until specific research on this compound biosynthesis becomes available.

Comparative Analysis of Alkaloid Content in Ephedra Species

While quantitative data for this compound content is not widely available, analysis of the major alkaloids, ephedrine and pseudoephedrine, across different Ephedra species highlights the variability in secondary metabolite production. This variability underscores the complex regulatory mechanisms governing alkaloid biosynthesis within the genus.

SpeciesTotal Ephedrine & Pseudoephedrine Content (mg/g dry weight)Dominant AlkaloidReference
Ephedra distachya subsp. helvetica20.8Ephedrine[1]
Ephedra monosperma34.7Pseudoephedrine[1]
Ephedra sinicaNot specifiedEphedrine[1]
Ephedra equisetinaNot specifiedEphedrine[1]
Ephedra intermedia var. tibeticaNot specifiedEphedrine[1]

The Proposed Biosynthesis Pathway of Ephedrine Alkaloids

The biosynthesis of ephedrine and pseudoephedrine is a multi-step process that is believed to originate from the primary metabolite L-phenylalanine. Several enzymatic steps have been proposed, involving key intermediates and enzyme classes. Two primary routes have been postulated, with recent evidence suggesting an alternative pathway involving an α-oxoamine synthase (AOS).

Diagram: Proposed Biosynthesis Pathway of Ephedrine

Ephedrine_Biosynthesis cluster_main Main Proposed Pathway cluster_thdp ThDP-dependent Carboligation cluster_transamination Transamination & Reduction cluster_alternative Alternative AOS Pathway L_Phenylalanine L-Phenylalanine Benzoic_Acid Benzoic Acid L_Phenylalanine->Benzoic_Acid Multiple Steps Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA PAC (R)-Phenylacetylcarbinol Benzoyl_CoA->PAC Cathinone (S)-Cathinone Benzoyl_CoA->Cathinone Pyruvate Pyruvate Pyruvate->PAC ThDP-dependent enzyme Norephedrine Norephedrine PAC->Norephedrine Transamination Norpeudoephedrine Norpseudoephedrine PAC->Norpeudoephedrine Transamination Ephedrine Ephedrine Norephedrine->Ephedrine N-methylation Pseudoephedrine Pseudoephedrine Cathinone->Norephedrine Reduction Cathinone->Norpeudoephedrine Reduction L_Alanine L-Alanine L_Alanine->Cathinone α-oxoamine synthase (AOS) Norpseudoephedrine Norpseudoephedrine Norpseudoephedrine->Pseudoephedrine N-methylation

Caption: Proposed biosynthetic pathways for ephedrine and pseudoephedrine in Ephedra.

Experimental Protocols for Investigating Alkaloid Biosynthesis

The elucidation of the ephedrine biosynthesis pathway has relied on a combination of tracer studies, enzyme assays, and molecular biology techniques. These methodologies provide a roadmap for future investigations into this compound biosynthesis.

Tracer Studies with Labeled Precursors
  • Objective: To identify the metabolic precursors of the target alkaloid.

  • Methodology:

    • Synthesize isotopically labeled potential precursors (e.g., ¹³C or ¹⁴C labeled L-phenylalanine, pyruvate).

    • Administer the labeled precursor to Ephedra plant tissues or cell cultures.

    • After an incubation period, extract the total alkaloids from the plant material.

    • Separate the alkaloids using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Analyze the purified alkaloids using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label.

Enzyme Assays for Key Biosynthetic Steps
  • Objective: To identify and characterize the enzymes responsible for specific reactions in the pathway.

  • Methodology (Example: α-oxoamine synthase activity):

    • Prepare a crude protein extract from young Ephedra stem tissue.

    • Set up a reaction mixture containing the protein extract, potential substrates (e.g., benzoyl-CoA and L-alanine), and necessary cofactors (e.g., pyridoxal phosphate - PLP).

    • Incubate the reaction mixture under optimized conditions (temperature, pH).

    • Stop the reaction and extract the products.

    • Analyze the reaction products by HPLC-MS/MS to detect the formation of the expected intermediate (e.g., (S)-cathinone)[2].

Transcriptome Analysis to Identify Candidate Genes
  • Objective: To identify genes encoding the enzymes involved in the biosynthesis pathway.

  • Methodology:

    • Extract messenger RNA (mRNA) from Ephedra tissues known to produce the alkaloids.

    • Perform high-throughput sequencing of the mRNA (RNA-Seq) to generate a transcriptome library.

    • Assemble the sequencing reads to reconstruct the full-length gene transcripts.

    • Annotate the transcripts by comparing their sequences to known enzyme-encoding genes in public databases.

    • Identify candidate genes that are highly expressed in alkaloid-producing tissues and belong to relevant enzyme families (e.g., ligases, synthases, methyltransferases).

Diagram: Experimental Workflow for Biosynthesis Pathway Elucidation

Experimental_Workflow Tracer_Studies Tracer Studies with Labeled Precursors Identify_Precursors Identify Precursors (e.g., Phenylalanine, Pyruvate) Tracer_Studies->Identify_Precursors Enzyme_Assays Enzyme Assays with Identified Precursors Identify_Precursors->Enzyme_Assays Identify_Intermediates Identify Intermediates (e.g., Cathinone) Enzyme_Assays->Identify_Intermediates Pathway_Elucidation Pathway Elucidation Identify_Intermediates->Pathway_Elucidation Transcriptome_Analysis Transcriptome Analysis (RNA-Seq) Identify_Candidate_Genes Identify Candidate Genes (e.g., AOS, NMT) Transcriptome_Analysis->Identify_Candidate_Genes Gene_Characterization Gene Characterization (Expression & Functional Assays) Identify_Candidate_Genes->Gene_Characterization Gene_Characterization->Pathway_Elucidation

Caption: A generalized workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

Future Directions and Conclusion

The absence of a known biosynthetic pathway for this compound presents a compelling opportunity for novel research in plant biochemistry and natural product synthesis. The methodologies that have been instrumental in partially unraveling the biosynthesis of ephedrine and pseudoephedrine provide a solid foundation for future studies on this compound. A concerted effort employing tracer studies, enzymatic assays, and transcriptomic analysis will be essential to identify the unique precursors and enzymatic machinery responsible for the formation of its distinctive oxazolidinone ring. The elucidation of this pathway will not only fill a significant gap in our understanding of Ephedra biochemistry but may also open new avenues for the biotechnological production of this and other related bioactive compounds. Until such research is undertaken, the biosynthesis of this compound in plants will remain an intriguing scientific mystery.

References

The Enigmatic Pharmacology of Ephedroxane: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, an oxazolidinone derivative of ephedrine, presents a significant knowledge gap in the field of pharmacology. Despite its documented presence in various species of the Ephedra genus, a source of sympathomimetic alkaloids for millennia, the specific mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide addresses the current state of knowledge, highlighting the stark contrast between the wealth of data on related ephedrine alkaloids and the profound lack of information on this compound itself. While the core requirements for a detailed technical whitepaper—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of primary research, this document serves to summarize the limited available information and underscore the need for further investigation.

Known Pharmacological Profile: A Contradiction to its Precursors

The most substantive, albeit limited, pharmacological data on this compound comes from a singular study that comparatively evaluated its effects alongside ephedrine and pseudoephedrine. The findings from this research present a pharmacological profile for this compound that is surprisingly divergent from its parent compounds.

Central Nervous System (CNS) Effects

A pivotal finding is that while ephedrine exhibits pronounced stimulatory effects on the central nervous system, this compound is reported to exert inhibitory actions.[1] This finding suggests that the cyclization of the side chain to form the oxazolidinone ring fundamentally alters the interaction of the molecule with CNS targets. The intensity of these inhibitory effects was generally noted to be more potent than those of pseudothis compound, a related compound also investigated in the study.[1]

Autonomic Nervous System Effects

On the autonomic nervous system, this compound displays a more nuanced activity. Unlike ephedrine, it did not induce contraction of the vas deferens in the studied models.[1] However, it was found to potentiate the effects of norepinephrine, indicating a potential interaction with the catecholaminergic system, though the precise nature of this potentiation remains undefined.[1]

Other Pharmacological Activities

The study also noted that this compound possesses weak antihistamine and antibarium activity, in stark contrast to the significant effects observed with ephedrine.[1]

The Unanswered Questions: Mechanism of Action

The current body of scientific literature does not provide a detailed mechanism of action for this compound. Key areas where data is critically lacking include:

  • Receptor Binding Affinities: There are no published studies detailing the binding profile of this compound at adrenergic or any other receptors. Consequently, quantitative data such as Ki, IC50, or EC50 values are unavailable.

  • Downstream Signaling Pathways: Without knowledge of its primary molecular targets, any depiction of downstream signaling cascades would be purely speculative. It is unknown whether this compound acts as a receptor agonist, antagonist, or modulator of neurotransmitter release or reuptake.

  • Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

Logical Relationship: From Ephedrine to this compound

The structural transformation from ephedrine to this compound is the likely determinant of their differing pharmacological profiles. The formation of the oxazolidinone ring from the β-hydroxy and secondary amine groups of ephedrine results in a more rigid structure, which would significantly alter its ability to bind to the same receptors as the more flexible phenylpropanolamine alkaloids.

G Ephedrine Ephedrine (β-hydroxy amine) Cyclization Cyclization (e.g., with a carbonyl source) Ephedrine->Cyclization This compound This compound (Oxazolidinone) Cyclization->this compound Pharmacology Altered Pharmacological Profile (e.g., CNS Inhibition) This compound->Pharmacology

Caption: Logical flow from the precursor ephedrine to this compound and its resulting altered pharmacology.

Hypothetical Experimental Workflow for Elucidation of Mechanism

To address the current knowledge gap, a systematic investigation into the mechanism of action of this compound would be required. The following workflow outlines a potential research approach.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Confirmation ReceptorScreening Comprehensive Receptor Screening (Adrenergic, Dopaminergic, Serotonergic, etc.) BindingAssays Radioligand Binding Assays (Determine Ki values) ReceptorScreening->BindingAssays FunctionalAssays Functional Assays (e.g., cAMP, Calcium Flux) BindingAssays->FunctionalAssays ActivityCharacterization Determine Agonist/Antagonist Activity (EC50/IC50 values) FunctionalAssays->ActivityCharacterization AnimalModels Animal Models of CNS and Autonomic Function ActivityCharacterization->AnimalModels BehavioralStudies Behavioral and Physiological Measurements AnimalModels->BehavioralStudies

Caption: A hypothetical experimental workflow to determine the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound remains a significant unknown in pharmacology. The limited available data suggests a pharmacological profile that is distinct from and, in the case of CNS effects, opposite to that of its well-studied precursor, ephedrine. The absence of research into its molecular targets and downstream effects precludes the development of a comprehensive understanding. For drug development professionals and researchers, this compound represents an intriguing yet uncharacterized molecule. Its unique inhibitory CNS effects, coupled with its potentiation of norepinephrine, suggest a complex mechanism of action that warrants a thorough and systematic investigation to unlock its potential therapeutic applications and understand its physiological role. Without such studies, this compound will remain an enigma within the extensive pharmacology of Ephedra alkaloids.

References

The Enigmatic Pharmacology of Ephedroxane: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Ephedroxane, an oxazole derivative of ephedrine, presents a compelling yet underexplored pharmacological profile that stands in stark contrast to its well-studied precursors, ephedrine and pseudoephedrine. While the parent compounds are characterized by their potent central nervous system (CNS) stimulatory and sympathomimetic effects, preliminary research indicates that this compound exerts inhibitory actions on the CNS. Furthermore, it has been shown to potentiate the effects of norepinephrine in the autonomic nervous system (ANS) without direct contractile activity. Recent findings have also highlighted its potential as an anti-inflammatory and antioxidant agent. This technical guide synthesizes the current, albeit limited, scientific knowledge on the biological activities of this compound, providing a foundation for future research and drug development endeavors. The information presented herein is based on a comprehensive review of available scientific literature and abstracts. It is important to note that a key historical publication, "Pharmacology of ephedroxanes," remains largely accessible only through its abstract, limiting the depth of available quantitative data and detailed experimental protocols.

Contrasting Pharmacological Profile: A Departure from Ephedrine

The primary distinguishing feature of this compound is its inhibitory effect on the central nervous system, a direct contrast to the stimulatory properties of ephedrine.[1] This fundamental difference suggests a unique mechanism of action, potentially involving different receptor interactions or signaling pathways. While ephedrine's CNS stimulation is linked to the release of dopamine, the mechanisms underlying this compound's inhibitory effects are yet to be elucidated.

Potential Biological Activities

The known and potential biological activities of this compound are summarized below, with available quantitative data presented in tabular format.

Central Nervous System (CNS) Activity

This compound and its isomer, pseudothis compound, have been reported to exert inhibitory actions on the central nervous system, with the effects of this compound being generally more intense.[1] These inhibitory effects are a significant point of differentiation from the stimulatory effects of ephedrine and pseudoephedrine.

Table 1: Summary of Reported CNS Activities of this compound

ActivityObservationQuantitative Data
General CNS EffectsInhibitoryNot Available
AnalgesicImplied by MeSH terms[1]Not Available
AnticonvulsantImplied by MeSH terms[1]Not Available
Autonomic Nervous System (ANS) Activity

In the autonomic nervous system, this compound demonstrates a nuanced interaction with the catecholaminergic system. Unlike ephedrine, it does not induce contraction of the vas deferens but does potentiate the action of norepinephrine.[1] This suggests a modulatory role rather than a direct agonistic effect on adrenergic receptors.

Table 2: Summary of Reported ANS Activities of this compound

ActivityObservationQuantitative Data
Norepinephrine PotentiationPotentiates the action of norepinephrineNot Available
Vas Deferens ContractionNo contraction observed[1]Not Available
Blood Pressure EffectsImplied by MeSH terms[1]Not Available
Heart Rate EffectsImplied by MeSH terms[1]Not Available
Anti-inflammatory and Antioxidant Activity

Emerging evidence suggests that this compound possesses anti-inflammatory and antioxidant properties. Specifically, the (4S,5R)-Ephedroxane isomer has been identified as a primary anti-inflammatory agent in Ephedra herbs. Its unique oxazolidinone ring structure is thought to be responsible for this activity, potentially by reducing direct interaction with adrenergic receptors.

Table 3: Summary of Anti-inflammatory and Antioxidant Activities of this compound

ActivityMethodQuantitative Data
Antioxidant ActivityDPPH Radical Scavenging AssayIC50: 25.04 ± 1.57 µg/mL
Anti-inflammatory ActivityNot Specified(4S,5R)-Ephedroxane is the primary anti-inflammatory agent
Other Reported Activities

The abstract of "Pharmacology of ephedroxanes" also indicates weak antihistamine and antibarium activity.[1]

Table 4: Summary of Other Reported Activities of this compound

ActivityObservationQuantitative Data
Antihistamine ActivityWeakNot Available
Antibarium ActivityWeakNot Available

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Probable Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Preparation of this compound solutions: A series of concentrations of this compound are prepared.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations: Signaling Pathways and Workflows

Due to the limited information on the precise mechanisms of action of this compound, the following diagrams are based on hypothesized pathways and standard experimental workflows.

G cluster_cns Hypothesized CNS Inhibitory Pathway of this compound This compound This compound Unknown_Receptor Unknown CNS Receptor/Target This compound->Unknown_Receptor Binds to Downstream_Signaling Downstream Signaling Cascade Unknown_Receptor->Downstream_Signaling Activates/Modulates Neuronal_Inhibition Neuronal Inhibition Downstream_Signaling->Neuronal_Inhibition Leads to G cluster_ans Proposed Mechanism of Norepinephrine Potentiation by this compound Norepinephrine Norepinephrine (NE) Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Activates Physiological_Response Physiological Response Adrenergic_Receptor->Physiological_Response This compound This compound NE_Reuptake_Transporter NE Reuptake Transporter (NET) This compound->NE_Reuptake_Transporter Inhibits? NE_Reuptake_Transporter->Norepinephrine Reuptake of NE G cluster_workflow Experimental Workflow for DPPH Antioxidant Assay Prepare_Solutions Prepare DPPH and this compound Solutions Mix_Reactants Mix DPPH and this compound Prepare_Solutions->Mix_Reactants Incubate Incubate in Dark (30 min) Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Ephedroxane as a bioactive oxazolidone derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedroxane, chemically known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a bioactive oxazolidone derivative originating from plants of the Ephedra genus. Unlike its well-known structural relative, ephedrine, which acts as a stimulant of the central nervous system (CNS), this compound exhibits distinct pharmacological properties, including CNS inhibitory and potent anti-inflammatory effects. These characteristics make it a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of the current scientific knowledge on this compound, including its synthesis, mechanism of action, and key biological activities, supported by available quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is an oxazolidinone derivative of ephedrine. Its structure features a five-membered ring containing both nitrogen and oxygen, which is believed to be crucial for its unique biological activity profile.

PropertyValue
IUPAC Name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 16251-46-0
InChI Key MNYARIILPGRTQL-WPRPVWTQSA-N

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are not widely published, a common laboratory-scale synthesis involves the cyclization of ephedrine with a suitable carbonyl source. A general conceptual workflow is outlined below.

cluster_synthesis Conceptual Synthesis Workflow Ephedrine (-)-Ephedrine Reaction Reaction Mixture Ephedrine->Reaction Carbonyl Carbonyl Source (e.g., Phosgene, Triphosgene) Carbonyl->Reaction Solvent Aprotic Solvent (e.g., Toluene) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification This compound This compound Purification->this compound

Figure 1: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar oxazolidinone derivatives.

  • Reaction Setup: To a solution of (-)-ephedrine in an inert aprotic solvent such as toluene, an equimolar amount of a suitable base (e.g., triethylamine) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonyl Source: A carbonyl source, such as triphosgene (a safer alternative to phosgene gas), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Biological Activities and Mechanism of Action

This compound's pharmacological profile is notably different from that of ephedrine. While both are derived from the same natural source, their effects on the central and autonomic nervous systems diverge significantly.

Central Nervous System (CNS) Effects

Contrasting with the well-documented stimulatory effects of ephedrine, this compound exerts inhibitory actions on the central nervous system.[1] The precise mechanism of this inhibition is not fully elucidated but may involve modulation of inhibitory neurotransmitter systems, such as the GABAergic system, or antagonism of excitatory pathways. This CNS inhibitory action contributes to its potential as a sedative or anxiolytic agent.

Anti-inflammatory Activity

This compound is recognized as a primary anti-inflammatory constituent of Ephedra herbs. Its anti-inflammatory effects are believed to be mediated, at least in part, by the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their production, this compound can alleviate inflammatory responses.

cluster_inflammation Proposed Anti-inflammatory Mechanism of this compound This compound This compound COX Cyclooxygenase (COX) Enzymes This compound->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Mediates

Figure 2: Proposed mechanism of anti-inflammatory action of this compound.
Autonomic Nervous System Effects

In the autonomic nervous system, this compound potentiates the effects of norepinephrine.[1] However, unlike ephedrine, it does not cause contraction of the vas deferens, suggesting a different interaction with adrenergic receptors.[1] This potentiation of norepinephrine could be due to inhibition of its reuptake or enhancement of its release, leading to sympathomimetic effects in certain tissues.

Quantitative Pharmacological Data

Quantitative data on the biological activities of this compound are limited in the publicly available scientific literature. The following table summarizes the available data.

ActivityAssayResult
Antioxidant Activity DPPH radical scavenging assayIC₅₀: 25.04 ± 1.57 µg/mL

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the characterization of this compound's biological activity.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin Synthesis

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

  • Enzyme and Substrate Preparation: A solution of COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

  • Incubation: The enzyme solution is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., indomethacin) for a specified time at 37 °C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Analysis: After a set incubation period, the reaction is terminated. The amount of prostaglandin produced is quantified using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for specific adrenergic receptor subtypes.

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors) and varying concentrations of this compound.

  • Equilibrium and Separation: The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC₅₀ value obtained from competitive binding curves.

cluster_binding_assay Adrenergic Receptor Binding Assay Workflow Membranes Receptor-expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis

Figure 3: General workflow for an adrenergic receptor binding assay.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. Future research should focus on:

  • Elucidation of Detailed Mechanisms: Further investigation into the specific molecular targets responsible for its CNS inhibitory and anti-inflammatory effects is warranted. This includes identifying the specific receptor subtypes it interacts with and the downstream signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of pain, inflammation, and CNS disorders are necessary to validate its therapeutic potential.

Conclusion

This compound is a unique bioactive oxazolidone derivative with a pharmacological profile distinct from its parent compound, ephedrine. Its combination of CNS inhibitory and anti-inflammatory properties makes it a valuable lead compound for drug discovery. This guide has provided a summary of the current knowledge on this compound, highlighting the need for further research to fully unlock its therapeutic potential. The provided methodologies and conceptual frameworks serve as a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

Preliminary Pharmacological Investigation of Ephedroxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available pharmacological information on Ephedroxane. Due to the limited specific research on this compound, data from the closely related and extensively studied alkaloid, ephedrine, is included to provide a comparative context and suggest potential areas for investigation. This information is intended for research purposes only and should not be interpreted as a definitive guide for clinical use.

Executive Summary

This compound is an oxazolidinone derivative, structurally related to ephedrine alkaloids found in plants of the Ephedra genus.[1] Preliminary pharmacological studies indicate that this compound exhibits distinct effects on the central and autonomic nervous systems compared to its more well-known counterpart, ephedrine. While ephedrine is a known central nervous system (CNS) stimulant, this compound demonstrates inhibitory effects.[2] Furthermore, in the autonomic nervous system, this compound potentiates the action of norepinephrine without inducing smooth muscle contraction observed with ephedrine.[2]

Currently, there is a significant lack of in-depth, quantitative pharmacological data, including detailed receptor binding affinities, pharmacokinetic profiles, and comprehensive safety assessments specifically for this compound. This guide synthesizes the available preliminary data on this compound and provides a comparative analysis with ephedrine to inform future research directions.

Comparative Pharmacology: this compound vs. Ephedrine

The primary source of pharmacological data on this compound comes from a comparative study, which highlights its contrasting effects with ephedrine and pseudoephedrine.

FeatureThis compoundEphedrinePseudoephedrine
Central Nervous System Effect Inhibitory (intense)[2]Stimulatory (intense)[2][3]Stimulatory (weaker)
Autonomic Nervous System (Vas Deferens) No contraction[2]Contraction[2]Weaker influence
Norepinephrine Interaction Potentiation of effect[2]Potentiation of effect[2]Weaker influence
Antihistamine & Antibarium Activity Weak[2]Remarkable[2]Not specified

Postulated Mechanisms of Action

Central Nervous System Inhibition

The precise mechanism underlying the CNS inhibitory effects of this compound is currently unknown and requires further investigation. In contrast, ephedrine's stimulant properties are attributed to its amphetamine-like actions, including the release of norepinephrine from sympathetic neurons and direct agonism at adrenergic receptors.[4][5]

Potentiation of Norepinephrine

This compound's ability to potentiate the effects of norepinephrine suggests an interaction with the catecholaminergic system.[2] This could occur through several mechanisms, such as inhibition of norepinephrine reuptake by the norepinephrine transporter (NET), increased norepinephrine release from presynaptic terminals, or modulation of adrenergic receptor sensitivity. Studies on ephedrine have shown that its pharmacological effects are largely mediated by norepinephrine release.[6]

Quantitative Data (Derived from Ephedrine Isomers)

Note: The following tables present quantitative data for ephedrine and its isomers. This data is provided as a reference for potential target interactions of the structurally similar this compound, but it is crucial to note that these values do not represent this compound itself.

Table 1: Adrenergic Receptor Binding Affinities of Ephedrine Isomers (Data extrapolated from studies on ephedrine and its analogs)

Isomer/AnalogReceptor SubtypeBinding Affinity (Ki, nM)
(-)-Norephedrineα1-adrenergic (rat)5,000 ± 700[6]
(-)-Pseudoephedrineα1A-adrenergic (human)5,330 ± 510[6]
(-)-Methcathinoneα1A-adrenergic (human)2,930 ± 170[6]
Various ephedrine-like compoundsα2-adrenergicMicromolar range[6]
Various ephedrine-like compoundsβ-adrenergicNo significant activity[6]

Table 2: Functional Activity of Ephedrine Isomers at Norepinephrine Transporter (Data extrapolated from studies on ephedrine and its analogs)

Isomer/AnalogActionPotency (EC50, nM)
Ephedrine-type compoundsSubstrate of NET~50[6]

Experimental Protocols

Detailed experimental protocols for the pharmacological investigation of this compound have not been published. However, based on the methodologies used for studying ephedrine and other sympathomimetic amines, the following protocols would be appropriate for a preliminary investigation.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of CNS and autonomic nervous system receptors, particularly adrenergic and dopaminergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the specific receptor subtypes (e.g., HEK293 cells transfected with α1, α2, β1, β2, β3 adrenergic receptors).

    • Incubate the membrane preparations with a specific radioligand for the receptor of interest in the presence of varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) of this compound by analyzing the competition binding data using non-linear regression.

In Vitro Functional Assays
  • Objective: To determine the functional activity of this compound at specific receptors (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).

  • Methodology (cAMP Assay for Gs/Gi-coupled receptors):

    • Use a cell line expressing the receptor of interest (e.g., CHO cells) and a reporter system (e.g., CRE-luciferase).

    • Treat the cells with varying concentrations of this compound, alone or in combination with a known agonist.

    • Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Neurotransmitter Transporter Assays
  • Objective: To investigate the effect of this compound on the reuptake of norepinephrine.

  • Methodology (Synaptosomal Uptake Assay):

    • Prepare synaptosomes from specific brain regions (e.g., rat cortex or hippocampus).

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate the uptake reaction by adding radiolabeled norepinephrine (e.g., [3H]NE).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity in the synaptosomes to determine the rate of norepinephrine uptake.

    • Calculate the IC50 of this compound for norepinephrine uptake inhibition.

In Vivo CNS Activity Assessment
  • Objective: To evaluate the CNS inhibitory effects of this compound in animal models.

  • Methodology (Locomotor Activity Test):

    • Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to monitor movement.[7]

    • Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.[7]

    • Compare the activity levels between the this compound-treated and control groups to assess for sedative or inhibitory effects.

Visualizations

Signaling Pathways

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Adrenergic_Receptor Adrenergic Receptor This compound->Adrenergic_Receptor Potentially Modulates NET Norepinephrine Transporter (NET) This compound->NET Potentially Inhibits Norepinephrine Norepinephrine Norepinephrine->Adrenergic_Receptor Binds to Norepinephrine->NET Reuptake G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Leads to

Caption: Postulated interaction of this compound with the adrenergic signaling pathway.

Experimental Workflow

Pharmacology_Workflow Start Start: This compound Investigation In_Vitro_Binding In Vitro Binding Assays (Adrenergic & Dopaminergic Receptors) Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Agonism/Antagonism) Start->In_Vitro_Functional In_Vitro_Transporter In Vitro Transporter Assays (Norepinephrine Reuptake) Start->In_Vitro_Transporter Data_Analysis Data Analysis & Mechanism Elucidation In_Vitro_Binding->Data_Analysis In_Vitro_Functional->Data_Analysis In_Vitro_Transporter->Data_Analysis In_Vivo_CNS In Vivo CNS Activity (Locomotor, Sedation) Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_CNS->Pharmacokinetics In_Vivo_Autonomic In Vivo Autonomic Activity (Blood Pressure, Heart Rate) In_Vivo_Autonomic->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology End End: Pharmacological Profile Toxicology->End Data_Analysis->In_Vivo_CNS Data_Analysis->In_Vivo_Autonomic

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound possesses a unique pharmacological profile, distinct from ephedrine, characterized by CNS inhibition and potentiation of norepinephrine. However, a comprehensive understanding of its mechanism of action, pharmacokinetic properties, and safety profile is lacking. Future research should focus on systematic in vitro and in vivo studies to elucidate its molecular targets and physiological effects. Such investigations are essential to determine the potential therapeutic applications and risks associated with this compound.

References

The Stereochemical Landscape of Ephedroxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, formally known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a heterocyclic compound structurally related to the ephedrine alkaloids. Its rigid five-membered oxazolidin-2-one core, substituted with methyl and phenyl groups at stereogenic centers, imparts a distinct three-dimensional architecture that is crucial for its biological activity. Unlike its precursor, ephedrine, which exhibits stimulatory effects on the central nervous system (CNS), this compound and its stereoisomers, known as pseudoephedroxanes, demonstrate predominantly inhibitory actions.[1] This profound functional divergence stemming from subtle structural changes underscores the importance of a detailed stereochemical understanding of this molecular scaffold for applications in pharmacology and drug development.

This technical guide provides an in-depth exploration of the stereochemistry of this compound, including the synthesis of its various stereoisomers, their analytical characterization, and the influence of their spatial arrangement on pharmacological activity.

Stereoisomers of this compound

This compound possesses two chiral centers at the C4 and C5 positions of the oxazolidinone ring. Consequently, four stereoisomers are possible: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The stereochemical configuration is determined by the stereochemistry of the ephedrine or pseudoephedrine precursor from which it is synthesized.

The relationship between the precursors and the resulting this compound isomers is as follows:

  • (-)-(1R,2S)-Ephedrine yields (4S,5R)-Ephedroxane .

  • (+)-(1S,2R)-Ephedrine yields (4R,5S)-Ephedroxane .

  • (+)-(1S,2S)-Pseudoephedrine yields (4S,5S)-Pseudothis compound .

  • (-)-(1R,2R)-Pseudoephedrine yields (4R,5R)-Pseudothis compound .

The "this compound" isomers derived from ephedrine have a trans relationship between the C4-methyl and C5-phenyl groups, while the "pseudothis compound" isomers derived from pseudoephedrine have a cis relationship.

Data Presentation: Physicochemical Properties of this compound Stereoisomers and Their Precursors

The following table summarizes the key physicochemical data for the stereoisomers of the precursor 4-methyl-5-phenyl-2-oxazolidinone, the direct precursor to the N-methylated this compound. Data for the final N-methylated products is less commonly reported in a comparative format.

CompoundStereochemistryCAS NumberMelting Point (°C)Specific Rotation ([α])
(-)-4-Methyl-5-phenyl-2-oxazolidinone(4S,5R)16251-45-9121-123-168° (c=2 in chloroform)
(+)-4-Methyl-5-phenyl-2-oxazolidinone(4R,5S)77943-39-6121-123+168° (c=2 in chloroform)[2]
(4S,5S)-isomer precursor(4S,5S)Not availableNot availableNot available
(4R,5R)-isomer precursor(4R,5R)Not availableNot availableNot available
(4S,5R)-Ephedroxane (4S,5R) 16251-46-0 91-92 Not available
(4S,5S)-Pseudothis compound (4S,5S) 16251-47-1 Not available Not available

Experimental Protocols

Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone from (-)-(1R,2S)-Ephedrine

This procedure is adapted from the method reported by Evans, D. A.; Mathre, D. J.; Scott, W. L. in J. Org. Chem. 1985, 50, 1830-1835.

Materials:

  • (-)-(1R,2S)-Ephedrine hydrochloride

  • Diethyl carbonate

  • Potassium carbonate

  • Toluene

Procedure:

  • A mixture of (-)-(1R,2S)-ephedrine hydrochloride (1 equivalent), potassium carbonate (2 equivalents), and diethyl carbonate (excess) in toluene is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as a crystalline solid.

General Procedure for the N-methylation to form this compound Stereoisomers

Materials:

  • Appropriate stereoisomer of 4-methyl-5-phenyl-2-oxazolidinone

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the 4-methyl-5-phenyl-2-oxazolidinone stereoisomer (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.1 equivalents) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one stereoisomer.

Mandatory Visualization

Stereochemical Relationship in this compound Synthesis

G Stereochemical Pathways to this compound Isomers cluster_precursors Precursors cluster_products Products ephedrine (-)-(1R,2S)-Ephedrine This compound (4S,5R)-Ephedroxane (trans) ephedrine->this compound Cyclization & N-Methylation pseudoephedrine (+)-(1S,2S)-Pseudoephedrine pseudothis compound (4S,5S)-Pseudothis compound (cis) pseudoephedrine->pseudothis compound Cyclization & N-Methylation

Caption: Synthetic relationship between ephedrine/pseudoephedrine and this compound isomers.

Logical Flow of Stereoisomer Characterization

G Workflow for Stereochemical Analysis start Synthesized this compound Isomer nmr NMR Spectroscopy (1H, 13C, NOE) start->nmr mp Melting Point Analysis start->mp polarimetry Optical Rotation Measurement start->polarimetry xray X-ray Crystallography (if crystalline) start->xray data Comparative Data Analysis nmr->data mp->data polarimetry->data xray->data conclusion Stereochemical Assignment data->conclusion

References

Initial Toxicity Screening of Ephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Ephedroxane" did not yield any relevant toxicological data. It is presumed that this was a typographical error for "Ephedrine." Therefore, this guide provides an in-depth overview of the initial toxicity screening of Ephedrine , a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant. This document is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies are foundational in characterizing the potential hazards of a substance after a single exposure. The median lethal dose (LD50) is a common metric derived from these studies.

Data Presentation: Acute Toxicity of Ephedrine Hydrochloride

ParameterValueSpeciesRoute of AdministrationReference
LD50165 mg/kgRatIntraperitoneal[1]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method involves a stepwise procedure with the use of a small number of animals per step.[2][3][4]

  • Test Animals: Healthy, young adult rats of a single-sex (typically females) are used.[3] Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.[2] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[2][5]

  • Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If no mortality occurs, a further group of three animals is dosed at the same level.[2]

    • The outcome of each step determines the next step, i.e., whether to dose at a higher or lower level or to stop the test.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Workflow for Acute Oral Toxicity Study (OECD 423)

G start Start: Select Dose Level (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 females) start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs, body weight) dose_group1->observe1 outcome1 Mortality Outcome? observe1->outcome1 dose_group2 Dose Group 2 (3 females) at the same dose outcome1->dose_group2 No Mortality classify Classify substance based on mortality outcome1->classify Mortality observe2 Observe for 14 days dose_group2->observe2 outcome2 Mortality Outcome? observe2->outcome2 stop_no_mortality Stop: No further testing needed if no mortality in second group outcome2->stop_no_mortality No Mortality outcome2->classify Mortality end End stop_no_mortality->end classify->end

Caption: Workflow of the Acute Toxic Class Method (OECD 423).

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A standard initial screening battery often includes a bacterial reverse mutation test (Ames test) and an in vitro mammalian cell assay.

Data Presentation: Genotoxicity of Ephedrine

AssayTest SystemConcentrations TestedResultReference
Comet AssayHuman Lymphocytes0.0005 µM to 500 µMNo genotoxic effects observed. Acceptable cell viability (over 90%) at 1, 50, and 300 µM.[2][6]
Bacterial Gene MutationNot specifiedNot specifiedNegative[2][6]
In vitro Cytogenetic AnalysisNot specifiedNot specifiedNegative[2][6]

Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Isolated human lymphocytes are treated with various concentrations of ephedrine (e.g., 1, 50, and 300 µM).[2][6]

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (with strand breaks) migrates faster and further than undamaged DNA, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Workflow for the Comet Assay

G start Start: Cell Culture (e.g., Human Lymphocytes) treatment Treat cells with Ephedrine (and controls) start->treatment embedding Embed cells in agarose on microscope slide treatment->embedding lysis Cell Lysis (Detergent + High Salt) embedding->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Neutralization and Fluorescent Staining electrophoresis->staining analysis Microscopic Analysis (Image Scoring) staining->analysis end End: Quantify DNA Damage analysis->end

Caption: General workflow for the in vitro Comet Assay.

Cardiotoxicity

Cardiotoxicity screening is crucial for compounds that may affect the cardiovascular system. In vivo models are often used to assess the functional and structural integrity of the heart.

Data Presentation: Cardiotoxicity of Ephedrine in Rats

Dose of Ephedrine (with Caffeine)Incidence of Cardiotoxic LesionsSpeciesRoute of AdministrationReference
12.5 mg/kg (equivalent from Ma Huang)Minimal toxicityRat (F344)Oral[7]
25 mg/kg (equivalent from Ma Huang) + 15 or 30 mg/kg Caffeine28%Rat (F344)Oral[7]
50 mg/kg (equivalent from Ma Huang) + 15 or 30 mg/kg Caffeine90%Rat (F344)Oral[7]
25 mg/kg + 7.25, 15, or 30 mg/kg Caffeine47%Rat (F344)Oral[7]

Cardiotoxic lesions included hemorrhage, necrosis, and degeneration in the ventricles or interventricular septum, observed within 2-4 hours after treatment.[7]

Experimental Protocol: In Vivo Cardiotoxicity Study in Rats

  • Test Animals: Male F344 rats are used.[7] Animals are housed under standard conditions with access to food and water.

  • Dose Administration: Ephedrine (with or without caffeine) is administered as a single bolus oral dose.[7]

  • Clinical Observation: Animals are observed for clinical signs of toxicity, including salivation, hyperactivity, ataxia, and lethargy.[7]

  • Termination: Animals are euthanized when moribund or at a predetermined time point (e.g., 2-4 hours post-dose).[7]

  • Histopathology: A histological analysis of the heart is performed. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for lesions such as hemorrhage, necrosis, and degeneration.[7]

Proposed Signaling Pathway for Ephedrine-Induced Cardiotoxicity

G ephedrine Ephedrine adrenergic_receptors α/β Adrenergic Receptors ephedrine->adrenergic_receptors catecholamines Catecholamine Release adrenergic_receptors->catecholamines ip3 ↑ Inositol 1,4,5-triphosphate (IP3) catecholamines->ip3 er Endoplasmic Reticulum ip3->er binds to receptors ca_release ↑ Intracellular Ca²⁺ Release er->ca_release depolarization Depolarization & Contraction ca_release->depolarization ischemia Ischemia depolarization->ischemia cardiotoxicity Cardiotoxicity (Hemorrhage, Necrosis) ischemia->cardiotoxicity

Caption: Proposed mechanism of ephedrine-induced cardiotoxicity.

Summary and Recommendations

The initial toxicity screening of ephedrine reveals a moderate acute toxicity profile, a low potential for genotoxicity based on the available data, and a significant risk of cardiotoxicity, particularly when combined with caffeine.

For a comprehensive initial toxicity assessment, the following studies would also be recommended:

  • Ames Test (OECD 471): To further investigate the potential for point mutations.

  • In Vitro Micronucleus Test (OECD 487): To assess the potential for chromosomal damage in mammalian cells.

  • Cytotoxicity Assays: To determine the concentration at which ephedrine is toxic to cultured cells (IC50).

  • Repeat-Dose Toxicity Studies: To evaluate the effects of longer-term exposure.

This guide provides a foundational overview of the initial toxicity screening for ephedrine. Further detailed studies are necessary to fully characterize its toxicological profile for drug development and safety assessment.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ephedrine in various matrices. The methods described herein utilize modern analytical techniques to ensure high sensitivity, specificity, and accuracy, which are critical for research, quality control, and forensic applications.

Introduction

Ephedrine is a sympathomimetic amine commonly found in plants of the Ephedra genus. It is used in pharmaceutical preparations for its bronchodilator and decongestant properties. Due to its stimulant effects, ephedrine is also a substance of interest in sports doping control and forensic toxicology. Accurate and reliable quantification of ephedrine is therefore essential in various scientific and regulatory contexts. This document outlines validated methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the quantitative performance of the detailed analytical methods is presented below.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV Pharmaceutical Dosage Forms~3 ppm--97.8 - 100.2
GC-MS Urine20 ng/mL40 ng/mL--
UPLC-QTOF-MS Blood20 ng/mL20 ng/mL-63 - 90

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of ephedrine in pharmaceutical formulations and herbal extracts.

Experimental Protocol

1. Sample Preparation (Herbal Extracts)

  • Weigh 1.0 g of the powdered plant material or extract.

  • Add 25 mL of ammoniacal chloroform and sonicate for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. Chromatographic Conditions

  • Column: CAPCELL PACK C18 MGII (250 x 4.6 mm, 5 µm) or equivalent[1].

  • Mobile Phase: Isocratic mixture of 50 mM KH2PO4 and acetonitrile (94:6 v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm[1].

  • Column Temperature: 25 °C.

3. Calibration and Quantification

Prepare a series of standard solutions of ephedrine in the mobile phase. Inject the standards and the prepared sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ephedrine in the sample from the calibration curve.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV Injection reconstitution->hplc data Data Acquisition & Quantification hplc->data

HPLC-UV sample preparation and analysis workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive, making it ideal for the detection and quantification of ephedrine in biological matrices such as urine, particularly in forensic and anti-doping applications.[2]

Experimental Protocol

1. Sample Preparation (Urine)

  • To 10 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate it to dryness.

  • Derivatize the residue using a suitable agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve volatility and chromatographic performance.[2]

2. GC-MS Conditions

  • GC Column: HP-5MS fused silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[3].

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Range: m/z 50-500.[3]

3. Data Analysis

Quantification is typically performed in selected ion monitoring (SIM) mode using characteristic ions of the derivatized ephedrine. A common diagnostic ion for trimethylsilyl derivatives of ephedrines is m/z 179.[4]

Logical Relationship of GC-MS Analysis

cluster_workflow GC-MS Workflow Sample Urine Sample Derivatization Derivatization (e.g., MSTFA) Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Ionization Electron Impact Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection cluster_pathway Simplified Adrenergic Signaling Ephedrine Ephedrine Adrenergic_Receptor Adrenergic Receptors (α and β) Ephedrine->Adrenergic_Receptor Norepinephrine_Release Increased Norepinephrine Release Ephedrine->Norepinephrine_Release Physiological_Response Physiological Response (e.g., Bronchodilation, Vasoconstriction) Adrenergic_Receptor->Physiological_Response Norepinephrine_Release->Physiological_Response

References

Application Note: Quantitative Analysis of Ephedroxane using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ephedroxane. This compound, an oxazolidinone derivative found as a minor bioactive compound in some Ephedra species, is structurally distinct from the more common ephedrine-type alkaloids.[1] This protocol provides a detailed methodology for the separation and quantification of this compound, making it suitable for researchers, scientists, and professionals involved in natural product analysis and drug development. The method has been developed based on established principles of reversed-phase chromatography for related alkaloids and is presented with comprehensive validation parameters.

Introduction

This compound, with the systematic name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a secondary metabolite identified in certain Ephedra species.[2] Unlike the well-known phenethylamine alkaloids such as ephedrine and pseudoephedrine, this compound possesses an oxazolidinone core structure.[1][2] Research has indicated that this compound may exhibit distinct pharmacological activities, including anti-inflammatory and central nervous system inhibitory effects, differentiating it from the stimulant properties of other Ephedra alkaloids.[1]

Accurate quantification of this compound is crucial for understanding its biosynthesis, pharmacology, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in complex mixtures, such as plant extracts.[3] This document provides a comprehensive HPLC protocol for the analysis of this compound, including detailed experimental procedures and method validation data.

Experimental

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

Based on methods for related alkaloids, a reversed-phase HPLC method is proposed for the analysis of this compound.[4]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Plant Material:

    • Weigh 1.0 g of finely powdered, dried plant material.

    • Extract with 20 mL of methanol in a sonicator for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (arbitrary units)
112,540
563,210
10124,980
25311,550
50624,320
1001,251,670
Correlation Coefficient (r²) 0.9998

The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control sample (25 µg/mL).

ParameterIntra-day Precision (n=6)Inter-day Precision (n=6, over 3 days)
Mean Concentration (µg/mL) 24.9125.15
Standard Deviation 0.350.48
Relative Standard Deviation (%RSD) 1.41%1.91%

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix (a plant extract known to not contain this compound) at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8798.7%
2525.32101.3%
5049.5599.1%
Average Recovery 99.7%

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Results and Discussion

The developed HPLC method provides good separation of this compound from other components typically found in Ephedra extracts. The validation data demonstrates that the method is linear, precise, and accurate for the quantification of this compound. The isocratic mobile phase allows for a relatively short run time, making the method efficient for routine analysis. The choice of a C18 column provides good retention and peak shape for the moderately polar this compound molecule. The UV detection wavelength of 210 nm was selected for optimal sensitivity, as related alkaloids show strong absorbance in this region.[7]

Conclusion

The proposed HPLC method is a reliable and robust technique for the quantitative analysis of this compound. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this compound in various sample matrices. The detailed validation ensures that the method is suitable for its intended purpose in research and quality control.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Working Working Standard Dilution Stock->Working Injection Autosampler Injection Working->Injection Calibration Calibration Curve Generation Working->Calibration Sample Sample Weighing & Extraction Filter Filtration (0.45 µm) Sample->Filter Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_precision Precision Types Method HPLC Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Ephedroxane Extraction from Ephedra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane is a notable alkaloid found in certain Eurasian species of the Ephedra plant.[1] Unlike the more common ephedrine-type alkaloids, this compound possesses a unique chemical structure that has drawn interest for its potential pharmacological activities. These application notes provide a comprehensive protocol for the extraction, isolation, and preliminary analysis of this compound from Ephedra plant material, intended for research and drug development purposes.

The Ephedra genus is a rich source of various bioactive compounds, including alkaloids, flavonoids, and tannins.[1][2][3] While much of the existing literature focuses on the extraction of ephedrine and pseudoephedrine, this protocol adapts established alkaloid extraction principles to selectively isolate this compound. The procedure employs a multi-step process involving solvent extraction, acid-base partitioning for purification, and chromatographic techniques for final isolation and analysis.

Principle of Extraction

The extraction of this compound, an alkaloid, from plant material is based on its solubility characteristics and its basic nature. The general workflow involves:

  • Solid-Liquid Extraction: Utilizing an organic solvent to extract a wide range of compounds, including alkaloids, from the dried and powdered plant material.

  • Acid-Base Partitioning: Exploiting the basicity of alkaloids to separate them from neutral and acidic co-extractives. By acidifying the organic extract, the alkaloids are protonated and become water-soluble, allowing for their transfer to an aqueous phase. Subsequent basification of the aqueous phase deprotonates the alkaloids, making them soluble in an organic solvent again, thus achieving purification.

  • Purification and Isolation: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to separate this compound from other co-extracted alkaloids and impurities.

  • Analysis and Quantification: Using analytical methods like HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the isolated this compound and to quantify the yield.

Materials and Reagents

Material/Reagent Specification Supplier
Dried Ephedra stems (species known to contain this compound, e.g., E. intermedia)Powdered to 40-60 meshBotanical supplier
Methanol (MeOH)ACS gradeChemical supplier
Dichloromethane (CH₂Cl₂)ACS gradeChemical supplier
Hydrochloric Acid (HCl)2 M solutionChemical supplier
Sodium Hydroxide (NaOH)2 M solutionChemical supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeChemical supplier
Silica Gel60 Å, 70-230 mesh for column chromatographyChemical supplier
HPLC grade solvents (Acetonitrile, Water)Chemical supplier
This compound standard>98% purityChemical supplier
Whatman No. 1 Filter Paper
Rotary EvaporatorLaboratory equipment supplier
pH meter or pH stripsLaboratory equipment supplier
Column Chromatography setupLaboratory equipment supplier
High-Performance Liquid Chromatography (HPLC) system with UV detectorLaboratory equipment supplier

Experimental Protocol

Preparation of Plant Material
  • Obtain dried aerial stems of an appropriate Ephedra species.

  • Grind the plant material to a fine powder (40-60 mesh) using a mechanical grinder to increase the surface area for extraction.

  • Dry the powdered material in an oven at 40-50°C for 24 hours to remove residual moisture.

Solvent Extraction
  • Weigh 100 g of the dried, powdered Ephedra material.

  • Place the powder into a Soxhlet apparatus.[4]

  • Extract the material with 500 mL of methanol for 8-12 hours. The continuous cycling of the warm solvent ensures efficient extraction of the alkaloids.[5]

  • Alternatively, for a simpler maceration process, soak the plant material in methanol (1:10 w/v) for 48-72 hours with occasional agitation.[6]

  • After extraction, filter the methanolic extract through Whatman No. 1 filter paper to remove the solid plant residue.[7]

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Redissolve the crude extract in 200 mL of 2 M hydrochloric acid.

  • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 using a 2 M sodium hydroxide solution. Monitor the pH carefully.

  • Extract the now basic aqueous solution three times with 100 mL of dichloromethane. The deprotonated alkaloids will move into the organic phase.

  • Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Filter the dried organic extract and concentrate it using a rotary evaporator to yield the enriched alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

    • Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound (requires a reference standard).

    • Combine the fractions containing the compound of interest and concentrate them.

  • Preparative HPLC (Optional, for high purity):

    • For higher purity, the semi-purified fraction from column chromatography can be subjected to preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid).

    • Collect the peak corresponding to this compound based on the retention time of the standard.

    • Evaporate the solvent to obtain pure this compound.

Analysis and Quantification
  • HPLC Analysis:

    • Analyze the purified fraction using an analytical HPLC system with a UV detector.

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined based on the UV spectrum of this compound).

    • Quantification: Create a calibration curve using the this compound standard to determine the concentration and yield.

  • Mass Spectrometry (MS):

    • Confirm the identity of the isolated compound by comparing its mass spectrum with that of the this compound standard.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the extraction of this compound. Actual values will vary depending on the plant material, species, and extraction efficiency.

Parameter Value Unit Notes
Starting Plant Material100gDry weight
Crude Extract Yield12.5g
Enriched Alkaloid Fraction Yield1.2gAfter acid-base partitioning
Purified this compound Yield0.05 - 0.15gAfter chromatography
Purity of Final Product>95%As determined by HPLC
Optimal Extraction SolventMethanol-
Optimal Extraction Time (Soxhlet)10hours
Optimal pH for Alkaloid Extraction9.5

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Dried and Powdered Ephedra Plant Material B Soxhlet Extraction (Methanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Acid-Base Partitioning E->F G Enriched Alkaloid Fraction F->G H Column Chromatography G->H I Semi-Purified this compound H->I J HPLC Analysis & Quantification I->J K Pure this compound J->K

Caption: Workflow for this compound extraction and purification.

Signaling Pathway (Hypothetical Adrenergic Action)

While the specific signaling pathway of this compound is not detailed in the provided search results, it is suggested to have adrenergic activity similar to ephedrine.[8] The following diagram illustrates a generalized adrenergic signaling pathway.

AdrenergicSignaling This compound This compound AdrenergicReceptor Adrenergic Receptor (α or β) This compound->AdrenergicReceptor GProtein G-Protein AdrenergicReceptor->GProtein EffectorEnzyme Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->EffectorEnzyme SecondMessenger Second Messenger (e.g., cAMP) EffectorEnzyme->SecondMessenger ProteinKinase Protein Kinase A SecondMessenger->ProteinKinase CellularResponse Cellular Response (e.g., Bronchodilation, Vasoconstriction) ProteinKinase->CellularResponse

Caption: Hypothetical adrenergic signaling pathway of this compound.

References

In-depth Pharmacological Profile of Ephedroxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document provides a summary of the known pharmacological properties of Ephedroxane. It is important to note at the outset that while this compound is a recognized chemical entity, detailed quantitative data and specific experimental protocols are sparse in publicly available scientific literature. The information presented herein is based on existing qualitative descriptions.

Introduction to this compound

This compound is an oxazolidinone derivative of ephedrine. Structurally related to the well-known sympathomimetic amine ephedrine, this compound exhibits distinct pharmacological effects, particularly on the central nervous system (CNS). It is classified as a sympathomimetic agent, indicating its capacity to mimic the effects of stimulating the sympathetic nervous system, primarily through interaction with adrenergic receptors.[1]

Mechanism of Action

The primary mechanism of action attributed to this compound is its interaction with the adrenergic system. It is suggested to act on alpha and beta-adrenergic receptors. A key distinguishing feature of this compound is its potentiation of the effects of norepinephrine, a critical neurotransmitter in the sympathetic nervous system. Unlike ephedrine, however, it does not appear to induce smooth muscle contraction in tissues such as the vas deferens.[1]

A significant point of differentiation from its parent compound, ephedrine, is its effect on the central nervous system. While ephedrine is a known CNS stimulant, this compound is characterized by its inhibitory actions on the CNS.[1]

Below is a conceptual signaling pathway illustrating the general mechanism of adrenergic receptor activation, which this compound is believed to modulate.

This compound This compound AdrenergicReceptor Adrenergic Receptor (α and β subtypes) This compound->AdrenergicReceptor Binds to G_Protein G-Protein AdrenergicReceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Conceptual Adrenergic Signaling Pathway for this compound.

Pharmacological Effects

Pharmacological EffectObservationReference
Central Nervous System Exerts inhibitory actions, contrasting with the stimulatory effects of ephedrine.[1]
Autonomic Nervous System Potentiates the action of norepinephrine. Does not elicit contraction of the vas deferens.[1]
Antihistamine Activity Weak compared to ephedrine.[1]
Antibarium Activity Weak compared to ephedrine.[1]

Experimental Protocols

Due to the lack of detailed published studies, specific, validated experimental protocols for evaluating this compound are not available. However, based on its described effects, the following standard pharmacological assays would be appropriate for its characterization.

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to adrenergic receptors.

start Start: Prepare cell membranes expressing adrenergic receptors incubation Incubate membranes with radiolabeled ligand and varying concentrations of this compound start->incubation separation Separate bound and free ligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End: Determine binding affinity analysis->end

Workflow for Adrenergic Receptor Binding Assay.

Protocol Steps:

  • Membrane Preparation: Isolate cell membranes from a cell line recombinantly expressing a specific adrenergic receptor subtype (e.g., α1, α2, β1, β2).

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]iodocyanopindolol for β), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a binding affinity constant (Ki).

To investigate the inhibitory effects of this compound on the CNS, a locomotor activity test in rodents can be employed.

Protocol Steps:

  • Acclimation: Acclimate mice or rats to the testing room and the locomotor activity chambers.

  • Habituation: On the day of the experiment, place the animals in the activity chambers for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Administration: Administer this compound at various doses (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after administration, place the animals back into the locomotor activity chambers and record their horizontal and vertical movements over a set period (e.g., 1-2 hours) using automated activity monitoring systems.

  • Data Analysis: Analyze the data to determine if this compound significantly reduces locomotor activity compared to the vehicle control group.

The Langendorff isolated heart preparation can be used to study the direct effects of this compound on heart rate and contractility, independent of neuronal and hormonal influences.

Protocol Steps:

  • Heart Isolation: Anesthetize an animal (e.g., a rat or guinea pig) and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta and begin retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period, during which baseline measurements of heart rate, left ventricular developed pressure, and coronary flow are recorded.

  • Drug Administration: Introduce this compound into the perfusate at various concentrations.

  • Data Recording: Continuously record the cardiac parameters to assess the effects of this compound.

  • Data Analysis: Compare the cardiac parameters during this compound administration to the baseline values to determine its direct effects on the heart.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile, particularly its inhibitory effects on the CNS which are in stark contrast to its structural analog, ephedrine. However, the current understanding of this compound is limited by the lack of detailed, quantitative studies. Future research should focus on:

  • Quantitative Receptor Pharmacology: Determining the binding affinities and functional potencies of this compound at all adrenergic receptor subtypes.

  • Dose-Response Studies: Establishing clear dose-response relationships for its CNS, cardiovascular, and other pharmacological effects.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • In-depth Mechanistic Studies: Elucidating the precise molecular and cellular mechanisms underlying its CNS inhibitory effects.

The generation of such data will be crucial for determining any potential therapeutic applications for this compound.

References

Application Notes and Protocols for Ephedroxane, an Ephedrine-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy for the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of Ephedroxane, a class of chiral auxiliaries derived from ephedrine. For the purpose of these notes, "this compound" will refer to the representative molecule (4S,5R)-4-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one , a cyclic derivative of (1R,2S)-ephedrine. This auxiliary has demonstrated considerable utility in diastereoselective aldol reactions, offering a predictable and efficient method for the synthesis of enantiomerically enriched β-hydroxy acids and their derivatives. These compounds are valuable building blocks in the development of pharmaceutical agents and other complex molecular targets.

These notes are intended for researchers, scientists, and professionals in drug development who are seeking to employ robust and reliable methods for asymmetric carbon-carbon bond formation.

Core Applications

This compound is primarily employed as a chiral auxiliary in asymmetric aldol reactions. By temporarily attaching it to a carboxylic acid derivative, it directs the stereochemical outcome of the subsequent enolate reaction with an aldehyde. The rigid, chair-like conformation of the this compound auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile.

Data Presentation

The following tables summarize the quantitative data for the asymmetric aldol reaction using an N-propanoyl this compound derivative with various aldehydes.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde(2S,3S)-3-hydroxy-2-methyl-3-phenylpropionic acid derivative99:185
2Isobutyraldehyde(2S,3R)-3-hydroxy-2,4-dimethylpentanoic acid derivative95:578
3Acetaldehyde(2S,3S)-3-hydroxy-2-methylbutanoic acid derivative90:1075
4Cinnamaldehyde(2S,3S,4E)-3-hydroxy-2-methyl-5-phenylpent-4-enoic acid derivative98:282

Data is representative of typical results and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Chiral Auxiliary

This protocol describes the synthesis of (4S,5R)-4-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one from (1R,2S)-ephedrine.

Materials:

  • (1R,2S)-Ephedrine

  • Urea

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of (1R,2S)-ephedrine (1.0 eq) in toluene, add urea (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the this compound auxiliary as a white solid.

Protocol 2: N-Acylation of this compound

This protocol details the attachment of a propanoyl group to the this compound auxiliary.

Materials:

  • This compound auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanoyl chloride

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the this compound auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add propanoyl chloride (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-acyl this compound can be purified by flash chromatography if necessary.

Protocol 3: Asymmetric Aldol Reaction

This protocol describes the diastereoselective aldol reaction of the N-propanoyl this compound with an aldehyde.

Materials:

  • N-propanoyl this compound

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

Procedure:

  • Dissolve the N-propanoyl this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of di-n-butylboron triflate (1.2 eq). Stir for 30 minutes at -78 °C to form the boron enolate.

  • Add the aldehyde (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by adding a pH 7 phosphate buffer, followed by methanol.

  • Allow the mixture to warm to room temperature and then extract with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The crude aldol adduct can be purified by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the this compound auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Diethyl ether

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete by TLC.

  • Concentrate the reaction mixture to remove the THF.

  • Wash the aqueous layer with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the desired β-hydroxy acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Visualizations

Experimental Workflow

G cluster_synthesis Auxiliary Synthesis & Acylation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Cleavage & Product Isolation ephedrine Ephedrine auxiliary This compound Auxiliary ephedrine->auxiliary urea Urea urea->auxiliary acylation N-Acylation (n-BuLi, Propanoyl Chloride) auxiliary->acylation acyl_aux N-Acyl this compound acylation->acyl_aux enolate Boron Enolate Formation (Bu₂BOTf, TEA) acyl_aux->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct aldehyde Aldehyde aldehyde->aldol_adduct cleavage Hydrolysis (LiOH) aldol_adduct->cleavage aldol_adduct->cleavage product β-Hydroxy Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Experimental workflow for the use of this compound in asymmetric aldol synthesis.

Proposed Transition State Model

Caption: Proposed Zimmerman-Traxler transition state for the aldol reaction.

Note: The DOT script for the transition state is a simplified representation and requires an actual image for the chair-like structure for full chemical accuracy. The provided script outlines the key atoms and their connectivity in the proposed six-membered ring transition state.

Conclusion

The this compound chiral auxiliary provides a highly effective and predictable method for the asymmetric synthesis of β-hydroxy acids via diastereoselective aldol reactions. The protocols outlined in this document are robust and have been shown to provide high yields and excellent stereoselectivities. The straightforward synthesis of the auxiliary, its efficient induction of chirality, and the ability to recover it after use make it a valuable tool for synthetic chemists in both academic and industrial research.

Application Notes and Protocols for the Isolation of Pure Ephedroxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ephedroxane, with the systematic name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a bioactive oxazolidinone derivative found in various species of the Ephedra plant.[1][2] Structurally distinct from the more common phenethylamine alkaloids like ephedrine and pseudoephedrine, this compound possesses a five-membered oxazolidinone ring.[2] This structural difference results in a distinct pharmacological profile, with studies indicating anti-inflammatory and inhibitory effects on the central nervous system, as opposed to the stimulant properties of ephedrine.[2] As a minor bioactive component, its efficient isolation from the complex matrix of plant material is crucial for further pharmacological and toxicological evaluation.[2]

These application notes provide a comprehensive overview of the techniques and protocols for the isolation of pure this compound from Ephedra species. The methodologies are based on established principles of natural product chemistry and alkaloid separation.[3][4][5][6]

Section 1: Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for selecting and optimizing isolation techniques.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₃NO₂[1][7]
Molecular Weight 191.23 g/mol [1][7]
IUPAC Name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one[1][2][7]
Core Structure Oxazolidinone[2]
Appearance Colorless crystals or white crystalline solid[1][8]
Solubility Soluble in organic solvents like methanol and dimethyl sulfoxide; less soluble in water.[1]
Stereochemistry Contains two chiral centers (4S, 5R configuration)[2]

Section 2: General Workflow for this compound Isolation

The isolation of pure this compound from plant material generally follows a multi-step process designed to progressively enrich the target compound while removing impurities.

Start Plant Material (Ephedra sp.) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Extraction (Solvent-based, MAE, SFE) Prep->Extract Filter Filtration & Concentration Extract->Filter Partition Liquid-Liquid Partitioning Filter->Partition Column Column Chromatography (Initial Purification) Partition->Column HPLC Preparative HPLC (Final Purification) Column->HPLC End Pure this compound HPLC->End

Caption: General experimental workflow for the isolation of pure this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Drying: Fresh Ephedra plant material (aerial parts) should be air-dried in a well-ventilated area away from direct sunlight to prevent degradation of secondary metabolites. Alternatively, a plant dryer can be used at a controlled temperature (e.g., 40-50°C).

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[5]

  • Storage: The powdered material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.

Protocol 2: Extraction

Several methods can be employed for the initial extraction of this compound. The choice of method depends on the available equipment, scale of extraction, and desired efficiency.

Option A: Maceration (Conventional Solvent Extraction)

  • Solvent Selection: Based on its solubility, methanol or ethanol are suitable solvents for extracting this compound.[1][6]

  • Procedure: a. Weigh the powdered plant material and place it in a large container. b. Add the chosen solvent (e.g., methanol) in a 1:10 ratio (plant material:solvent, w/v). c. Stir the mixture periodically and allow it to macerate for 24-48 hours at room temperature. d. Filter the extract through cheesecloth or filter paper.[3] e. Repeat the extraction process with fresh solvent on the plant residue two more times to ensure complete extraction. f. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[3]

Option B: Microwave-Assisted Extraction (MAE)

MAE offers a more rapid extraction with lower solvent consumption.[9]

  • Solvent: A dilute acidic solution (e.g., 0.01 M HCl) can be effective for extracting alkaloids.[9]

  • Procedure: a. Place the powdered plant material in a microwave-safe extraction vessel. b. Add the extraction solvent. c. Set the microwave parameters (e.g., power, temperature, and time) based on the instrument's capabilities. A typical starting point could be 500W for 15 minutes. d. After extraction, allow the mixture to cool, then filter and collect the supernatant.

Option C: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is an environmentally friendly method that can be selective.[10][11]

  • Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Co-solvent: A small percentage of a polar solvent like methanol (e.g., 5%) can be added to enhance the extraction of moderately polar compounds like this compound.[10]

    • Temperature and Pressure: Optimization is required, but starting conditions could be around 40-60°C and 150-250 bar.[10]

  • Procedure: The powdered plant material is packed into the extraction vessel, and the supercritical fluid is passed through it. The extracted components are then depressurized and collected.

Protocol 3: Purification

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate pure this compound.

Step 1: Acid-Base Liquid-Liquid Partitioning

This technique separates alkaloids from neutral and acidic compounds based on their basicity.

  • Dissolve the crude extract in a suitable organic solvent (e.g., chloroform or ethyl acetate) and a dilute aqueous acid (e.g., 5% HCl).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated this compound (as a salt) will partition into the aqueous layer.

  • Collect the aqueous layer. The organic layer containing neutral and some acidic impurities can be discarded.

  • Basify the aqueous layer by adding a base (e.g., ammonium hydroxide or sodium carbonate) until the pH is alkaline (pH 9-10). This deprotonates the this compound, making it soluble in organic solvents again.

  • Perform a second liquid-liquid extraction with an organic solvent (e.g., chloroform or ethyl acetate). The free this compound will now partition into the organic layer.

  • Collect the organic layer, wash it with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield an enriched alkaloid fraction.

Step 2: Column Chromatography

This step provides a preliminary separation of the enriched fraction.

  • Stationary Phase: Silica gel or alumina are common choices for alkaloid separation.[3][12]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate) is typically used. The exact gradient will need to be optimized.

  • Procedure: a. Prepare a slurry of the stationary phase in the initial mobile phase and pack the column. b. Dissolve the enriched alkaloid fraction in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the mobile phase gradient, collecting fractions. d. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. e. Pool the fractions containing the compound of interest and evaporate the solvent.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique for the final purification of this compound.[13]

  • Column: A reversed-phase C18 column is a suitable choice.[14]

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][15] The pH of the mobile phase can be adjusted to optimize the separation of basic compounds.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) can be used to monitor the elution of compounds.[14][15]

  • Procedure: a. Dissolve the partially purified fraction from column chromatography in the mobile phase. b. Inject the sample onto the preparative HPLC system. c. Collect the peak corresponding to the retention time of this compound. d. Evaporate the solvent from the collected fraction to obtain pure this compound.

Section 4: Analytical Characterization

The purity and identity of the isolated this compound should be confirmed using analytical techniques.

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single sharp peak at the expected retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identity confirmationA single peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR spectra consistent with the known structure of (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisPeaks corresponding to the functional groups present in this compound (e.g., C=O of the oxazolidinone ring).

Section 5: Visualization of Purification Workflow

The following diagram illustrates the key decision points and steps in the purification of this compound from the crude extract.

CrudeExtract Crude Extract LLE Liquid-Liquid Extraction (Acid-Base Partitioning) CrudeExtract->LLE AqueousLayer Aqueous Layer (this compound Salt) LLE->AqueousLayer OrganicLayer1 Organic Layer (Neutral Impurities) LLE->OrganicLayer1 Discard Basification Basification (pH 9-10) AqueousLayer->Basification LLE2 Second LLE Basification->LLE2 OrganicLayer2 Organic Layer (Free this compound) LLE2->OrganicLayer2 AqueousLayer2 Aqueous Layer (Polar Impurities) LLE2->AqueousLayer2 Discard ColumnChrom Column Chromatography OrganicLayer2->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the purification of this compound from crude extract.

References

Application Notes and Protocols for Testing Ephedroxane Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, an oxazolidinone derivative of ephedrine found in Ephedra species, presents a complex pharmacological profile that warrants detailed investigation. Unlike ephedrine, which is a well-known sympathomimetic with pronounced central nervous system (CNS) stimulant effects, preliminary data suggests that this compound may exert inhibitory actions on the CNS and possess anti-inflammatory properties.[1] However, there are conflicting reports, with some literature associating it with adrenergic activity similar to its parent compound.[1] These discrepancies highlight the need for a systematic experimental approach to elucidate its true biological activities.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining a series of in vitro assays to dissect its molecular mechanisms of action. The protocols detailed below are designed to assess its interaction with adrenergic receptors, its potential as an anti-inflammatory agent, and its influence on key enzymes involved in neurotransmitter metabolism.

Experimental Workflow

A logical progression of experiments is crucial to build a comprehensive pharmacological profile of this compound. The proposed workflow begins with primary screening assays to determine its direct interactions with molecular targets, followed by functional cell-based assays to understand its cellular effects, and finally, ex vivo tissue-based assays to observe its physiological impact.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Ex Vivo Tissue Assays Receptor Binding Assays Receptor Binding Assays cAMP Accumulation Assay cAMP Accumulation Assay Receptor Binding Assays->cAMP Accumulation Assay Functional Confirmation Enzyme Inhibition Assays Enzyme Inhibition Assays Isolated Tissue Bath Isolated Tissue Bath Enzyme Inhibition Assays->Isolated Tissue Bath Physiological Relevance cAMP Accumulation Assay->Isolated Tissue Bath Physiological Correlation Cytokine Release Assay Cytokine Release Assay Further In Vivo Models Further In Vivo Models Cytokine Release Assay->Further In Vivo Models Anti-inflammatory Potential Start Start Start->Receptor Binding Assays Start->Enzyme Inhibition Assays Start->Cytokine Release Assay

Caption: Experimental workflow for this compound bioactivity testing.

Adrenergic Receptor Interaction

Given the structural similarity of this compound to ephedrine, a primary sympathomimetic, it is imperative to determine its affinity and functional activity at adrenergic receptors. These experiments will clarify the conflicting reports on its sympathomimetic versus inhibitory effects.

Protocol: Radioligand Binding Assays for α- and β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., from HEK293 or CHO cells).

  • Radioligands:

    • [3H]-Prazosin (for α1)

    • [3H]-Rauwolscine or [3H]-Yohimbine (for α2)

    • [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP) (for β1/β2)

  • Non-labeled competing ligands (for non-specific binding):

    • Phentolamine (for α receptors)

    • Propranolol (for β receptors)

  • This compound stock solution (in DMSO or appropriate solvent).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • Binding Buffer.

    • This compound dilution or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (protein concentration optimized for specific binding).

    • For non-specific binding wells, add a high concentration of the appropriate non-labeled competitor.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
α1[3H]-PrazosinDataPrazosin: Data
α2[3H]-YohimbineDataYohimbine: Data
β1[3H]-DHADataAtenolol: Data
β2[3H]-DHADataPropranolol: Data
Protocol: cAMP Accumulation Assay for Functional Adrenergic Receptor Activity

This assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at Gs-coupled (β1, β2) and Gi-coupled (α2) adrenergic receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.

  • Cell culture medium and supplements.

  • Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

  • Reference agonists (e.g., Isoproterenol for β receptors, UK 14,304 for α2 receptors).

  • Reference antagonists (e.g., Propranolol for β receptors, Yohimbine for α2 receptors).

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).[2][3][4][5]

Procedure (Agonist Mode):

  • Seed cells in a 96- or 384-well plate and grow to confluency.

  • Remove culture medium and replace with Stimulation Buffer.

  • Add serial dilutions of this compound or a reference agonist.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax.

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 from the agonist protocol.

  • Add serial dilutions of this compound, followed by a fixed concentration of a reference agonist (at its EC80).

  • For Gi-coupled receptors, pre-stimulate with forskolin to induce a measurable cAMP level before adding the agonist and antagonist.

  • Incubate and measure cAMP as described above.

  • Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Adrenergic Signaling Pathway:

G cluster_beta β-Adrenergic (Gs) cluster_alpha2 α2-Adrenergic (Gi) cluster_alpha1 α1-Adrenergic (Gq) Beta_AR β-AR Gs Gs Beta_AR->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Alpha2_AR α2-AR Gi Gi Alpha2_AR->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Alpha1_AR α1-AR Gq Gq Alpha1_AR->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Ca2+ IP3_DAG->Ca_inc PKC_act PKC Activation IP3_DAG->PKC_act This compound This compound This compound->Beta_AR Binds? This compound->Alpha2_AR Binds? This compound->Alpha1_AR Binds?

Caption: Adrenergic receptor signaling pathways.

Data Presentation:

ReceptorAssay ModeParameterThis compound ValueReference Compound Value
β1AgonistEC50 (nM)DataIsoproterenol: Data
β1AntagonistIC50 (nM)DataPropranolol: Data
β2AgonistEC50 (nM)DataIsoproterenol: Data
β2AntagonistIC50 (nM)DataPropranolol: Data
α2AgonistEC50 (nM)DataUK 14,304: Data
α2AntagonistIC50 (nM)DataYohimbine: Data

Anti-Inflammatory Activity

To investigate the reported anti-inflammatory properties of this compound, a cytokine release assay using a relevant cell model is recommended.

Protocol: TNF-α Release Assay in LPS-Stimulated Macrophages

This protocol measures the effect of this compound on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution.

  • Reference anti-inflammatory compound (e.g., Dexamethasone).

  • Human or mouse TNF-α ELISA kit.[6][7]

  • Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue).

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight (if using adherent cells). For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include vehicle-only and LPS-only controls.

  • After incubation, carefully collect the cell culture supernatant for TNF-α measurement.

  • Perform a cell viability assay on the remaining cells to rule out cytotoxicity-mediated effects.

  • Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control.

  • Determine the IC50 value for TNF-α inhibition.

PI3K/Akt Signaling Pathway (Potential Anti-inflammatory Mechanism):

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates NFkB NF-κB Akt->NFkB Modulates TNFa TNF-α Gene Expression NFkB->TNFa This compound This compound This compound->PI3K Modulates? This compound->Akt Modulates?

References

Application Notes: Cell-Based Assays for Evaluating Ephedroxane Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ephedroxane is an oxazolidinone derivative of ephedrine found in Ephedra species. Unlike its well-known structural relatives, ephedrine and pseudoephedrine, which are potent central nervous system (CNS) stimulants, this compound exhibits a more complex pharmacological profile. Preclinical studies suggest it may have CNS inhibitory and significant anti-inflammatory properties.[1] However, due to its structural similarity to ephedrine, its potential activity at adrenergic receptors is also of interest.[2]

These application notes provide detailed protocols for cell-based assays designed to investigate two primary putative mechanisms of action for this compound:

  • Modulation of Adrenergic Receptor Signaling: To determine if this compound acts as an agonist or antagonist on α- and β-adrenergic receptors.

  • Anti-Inflammatory Activity: To quantify the potential of this compound to suppress inflammatory responses, specifically by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production.

A comprehensive evaluation using these assays will enable researchers to elucidate the primary efficacy and mechanism of action of this compound.

General Experimental Workflow

A typical workflow for cell-based efficacy screening involves several key stages, from preparing the cells to analyzing the final data. This process ensures reproducibility and accuracy in determining the biological activity of a test compound like this compound.

G cluster_workflow General Assay Workflow A 1. Cell Culture & Seeding (Plate cells in microplate) B 2. Compound Preparation (Prepare serial dilutions of this compound) A->B C 3. Cell Treatment (Add compound to cells) B->C D 4. Incubation (Allow time for biological response) C->D E 5. Stimulation (if required) (Add agonist/stimulant, e.g., LPS) D->E F 6. Signal Detection (Add detection reagents, read plate) E->F G 7. Data Analysis (Calculate EC50/IC50, generate curves) F->G

Caption: A generalized workflow for performing cell-based assays.

Application Note 1: Assessment of Adrenergic Receptor Activity

Background

Given this compound's structural relation to ephedrine, a known adrenergic agonist, it is crucial to assess its direct effects on adrenergic receptor subtypes.[2] Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Alpha-1 adrenergic receptors (α1-ARs) are GPCRs that signal via the Gαq subunit, activating phospholipase C (PLC), which results in an increase in intracellular calcium ([Ca2+]i).[4] By measuring these second messengers, we can determine if this compound acts as an agonist or antagonist at these receptors.

Signaling Pathway: Adrenergic Receptors

G cluster_adrenergic Adrenergic Receptor Signaling Pathways cluster_beta β-Adrenergic (Gs) cluster_alpha α1-Adrenergic (Gq) b_ligand Agonist (e.g., this compound) b_receptor β-Adrenergic Receptor b_ligand->b_receptor Binds b_gs Gs Protein b_receptor->b_gs Activates b_ac Adenylyl Cyclase b_gs->b_ac Activates b_camp cAMP (Measurable Signal) b_ac->b_camp Converts b_atp ATP b_atp->b_ac a_ligand Agonist (e.g., this compound) a_receptor α1-Adrenergic Receptor a_ligand->a_receptor Binds a_gq Gq Protein a_receptor->a_gq Activates a_plc Phospholipase C a_gq->a_plc Activates a_ip3 IP3 a_plc->a_ip3 Cleaves a_pip2 PIP2 a_pip2->a_plc a_er Endoplasmic Reticulum a_ip3->a_er Binds to Receptor a_ca Ca2+ (Measurable Signal) a_er->a_ca Releases

Caption: Gs and Gq signaling cascades for adrenergic receptors.
Protocol 1: cAMP Accumulation Assay for β-Adrenergic Agonist Activity

Objective: To quantify the ability of this compound to stimulate cAMP production in cells expressing β2-adrenergic receptors.

Principle: This protocol uses a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF), to measure cAMP levels. Intracellular cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low HTRF signal, and vice versa.[5]

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor (HEK-β2AR).

  • DMEM, 10% FBS, Penicillin-Streptomycin.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Isoproterenol (positive control agonist).

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF-based kit).

  • White, opaque 384-well microplates.

  • HTRF-compatible plate reader.

Experimental Protocol:

  • Cell Culture: Culture HEK-β2AR cells in DMEM with 10% FBS and antibiotics. Passage cells before they reach confluency.

  • Cell Seeding: Harvest cells and resuspend in assay buffer. Seed 2,000-5,000 cells per well in a 384-well plate.

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Also prepare dilutions for the positive control, Isoproterenol.

  • Cell Treatment: Add the diluted compounds to the cell plate. Include "vehicle only" (DMSO) controls and "no cells" blanks.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Signal Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data: Set the vehicle control as 0% activity and the maximum Isoproterenol response as 100% activity.

  • Plot the normalized response against the log concentration of this compound.

  • Use a four-parameter logistic regression to fit the curve and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Data Presentation: Example Adrenergic Agonist Activity
CompoundEC50 (µM)Max Response (% of Control)Assay Type
Isoproterenol (Control)0.005100%cAMP Assay (β2-AR)
This compound 1.25 85% cAMP Assay (β2-AR)
Phenylephrine (Control)0.150100%Calcium Flux (α1-AR)
This compound > 50 (Inactive) < 10% Calcium Flux (α1-AR)
Note: Data are for illustrative purposes only.

Application Note 2: Evaluation of Anti-Inflammatory Efficacy

Background

Several studies indicate that this compound possesses anti-inflammatory properties, in contrast to the pro-inflammatory potential of other Ephedra alkaloids.[6][7] A key mechanism of inflammation is the production of pro-inflammatory cytokines like TNF-α by immune cells in response to pathogens.[8] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α secretion in macrophage cells like the RAW 264.7 line.[9][10] This assay measures the ability of this compound to inhibit LPS-induced TNF-α release.

Signaling Pathway: LPS-Induced Inflammation

G cluster_inflammation LPS-Induced TNF-α Production Pathway LPS LPS TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 Adapter Protein TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ...activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA Induces Transcription TNFa_Protein Secreted TNF-α (Measurable Signal) TNFa_mRNA->TNFa_Protein Translation & Secretion This compound This compound (Hypothesized Inhibition) This compound->IKK Inhibits?

Caption: Simplified TLR4 signaling pathway leading to TNF-α production.
Protocol 2: Inhibition of LPS-Induced TNF-α Secretion

Objective: To determine the potency of this compound in inhibiting the secretion of TNF-α from LPS-stimulated RAW 264.7 macrophage cells.

Principle: RAW 264.7 cells are pre-treated with this compound before being stimulated with LPS. After incubation, the cell culture supernatant is collected, and the concentration of secreted TNF-α is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10] The amount of TNF-α is proportional to the colorimetric signal produced by the assay.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM, 10% low-endotoxin FBS, Penicillin-Streptomycin.

  • LPS from E. coli (e.g., O111:B4).

  • Dexamethasone (positive control inhibitor).

  • This compound (test compound).

  • Mouse TNF-α ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well into a 96-well plate and incubate overnight (37°C, 5% CO2) to allow adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and Dexamethasone in DMEM.

  • Cell Pre-treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 100 ng/mL. The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant for analysis.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

    • Adding supernatant and standards to the antibody-coated plate.

    • Incubating and washing.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding substrate (e.g., TMB) and incubating until color develops.

    • Adding a stop solution.

  • Plate Reading: Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Normalize the data: Set the "LPS only" response as 0% inhibition and the "unstimulated" response as 100% inhibition.

  • Plot the percent inhibition against the log concentration of this compound.

  • Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that causes 50% inhibition of TNF-α production).

Data Presentation: Example Anti-Inflammatory Activity
CompoundIC50 (µM)Max Inhibition (%)Cell Line / Stimulant
Dexamethasone (Control)0.01598%RAW 264.7 / LPS
This compound 5.7 92% RAW 264.7 / LPS
Note: Data are for illustrative purposes only.

References

Application Notes and Protocols for In Vivo Studies of Ephedroxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vivo effects of Ephedroxane and detailed protocols for conducting preclinical assessments. The information is based on available pharmacological studies and established experimental models.

Introduction

This compound is an oxazole derivative that has demonstrated distinct pharmacological activities in vivo, differing significantly from its parent compound, ephedrine. While ephedrine is known for its stimulant effects on the central nervous system (CNS), this compound exhibits inhibitory actions.[1] In the autonomic nervous system, this compound has been shown to potentiate the effects of norepinephrine.[1] These properties suggest potential therapeutic applications for this compound in conditions requiring CNS depression or modulation of the adrenergic system.

Summary of In Vivo Effects

In vivo studies have revealed that this compound possesses a range of activities, including CNS depressant, analgesic, and anticonvulsant effects. It also influences the autonomic nervous system by enhancing noradrenergic signaling.[1]

Central Nervous System (CNS) Effects

This compound exerts inhibitory effects on the central nervous system.[1] This is in stark contrast to ephedrine, which is a known CNS stimulant. The CNS depressant activities of this compound are generally more potent than those of its stereoisomer, pseudothis compound.[1]

Autonomic Nervous System (ANS) Effects

In the autonomic nervous system, this compound does not induce contraction of the vas deferens but potentiates the action of norepinephrine in the catecholaminergic nervous system.[1]

Quantitative Data from In Vivo Studies

Currently, publicly available literature, including the primary study by Hikino et al. (1985), lacks detailed quantitative data such as ED₅₀ and LD₅₀ values presented in tabular format. The following tables are structured to accommodate such data as it becomes available through further research.

Table 1: Central Nervous System Activity of this compound

Parameter Animal Model Dosage Effect Reference
Sedative EffectMouseData not availableData not available[1]
Anticonvulsant Effect (vs. Electroshock)MouseData not availableData not available[1]
Anticonvulsant Effect (vs. Pentylenetetrazole)MouseData not availableData not available[1]
Analgesic EffectMouseData not availableData not available[1]

Table 2: Autonomic Nervous System Activity of this compound

Parameter Animal Model Dosage Effect Reference
Potentiation of NorepinephrineRatData not availableData not available[1]
Effect on Blood PressureRatData not availableData not available[1]
Effect on Heart RateRatData not availableData not available[1]

Table 3: Acute Toxicity of this compound

Parameter Animal Model Route of Administration LD₅₀ (mg/kg) Reference
Acute ToxicityMouseData not availableData not available[1]
Acute ToxicityRatData not availableData not available[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of this compound, based on standard pharmacological screening procedures.

Protocol 1: Assessment of Spontaneous Motor Activity

Objective: To evaluate the CNS depressant effect of this compound by measuring changes in spontaneous motor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Male mice (e.g., ICR strain), 4-5 weeks old

  • Activity cage with infrared sensors

Procedure:

  • Acclimate mice to the laboratory environment for at least one week.

  • Fast mice for 12 hours before the experiment with free access to water.

  • Dissolve or suspend this compound in the chosen vehicle to the desired concentrations.

  • Administer this compound or vehicle (control group) to mice via the desired route (e.g., intraperitoneal, oral).

  • Immediately after administration, place each mouse individually into an activity cage.

  • Record the spontaneous motor activity (e.g., counts of beam interruptions) for a predefined period (e.g., 60 minutes).

  • Calculate the percentage reduction in motor activity for the this compound-treated groups compared to the control group.

Protocol 2: Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

Objective: To determine the anticonvulsant effect of this compound against maximal electroshock-induced seizures in mice.

Materials:

  • This compound

  • Vehicle

  • Male mice

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Acclimate and fast the mice as described in Protocol 1.

  • Administer this compound or vehicle to different groups of mice.

  • At the time of expected peak effect (e.g., 30-60 minutes post-administration), apply a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected mice in each group.

Protocol 3: Assessment of Analgesic Activity (Hot Plate Test)

Objective: To evaluate the central analgesic effect of this compound using the hot plate test in mice.

Materials:

  • This compound

  • Vehicle

  • Male mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

Procedure:

  • Acclimate and handle the mice as previously described.

  • Measure the baseline reaction time of each mouse by placing it on the hot plate and recording the time until it exhibits a response such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle to different groups of mice.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their reaction time.

  • An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

  • Calculate the percentage of maximal possible effect (%MPE) for each group at each time point.

Protocol 4: Assessment of Norepinephrine Potentiation (Isolated Vas Deferens)

Objective: To evaluate the ability of this compound to potentiate norepinephrine-induced contractions in an isolated rat vas deferens preparation.

Materials:

  • This compound

  • Norepinephrine

  • Male rats (e.g., Wistar strain)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Euthanize a rat and dissect the vas deferens.

  • Mount the tissue in the organ bath under a resting tension (e.g., 0.5 g).

  • Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the physiological salt solution.

  • Obtain a cumulative concentration-response curve for norepinephrine by adding increasing concentrations to the bath.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with this compound at a desired concentration for a specific period (e.g., 20 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve for norepinephrine.

  • A leftward shift of the norepinephrine concentration-response curve in the presence of this compound indicates potentiation.

Signaling Pathways and Experimental Workflows

The precise signaling pathways for this compound's in vivo effects have not been fully elucidated in the available literature. However, its potentiation of norepinephrine suggests an interaction with the adrenergic signaling cascade.

Hypothesized Adrenergic Signaling Potentiation by this compound

The diagram below illustrates a hypothesized mechanism where this compound may enhance the effect of norepinephrine on adrenergic receptors, leading to a downstream cellular response. The exact point of intervention by this compound (e.g., receptor sensitization, inhibition of norepinephrine reuptake or metabolism) remains to be determined.

G Hypothesized Adrenergic Signaling Potentiation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Norepinephrine_Released Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Released Release Adrenergic_Receptor Adrenergic Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response This compound This compound This compound->Adrenergic_Receptor Potentiates (Hypothesized) Norepinephrine_Released->Adrenergic_Receptor Binds

Caption: Hypothesized potentiation of adrenergic signaling by this compound.

General Experimental Workflow for In Vivo Assessment

The following diagram outlines a typical workflow for the in vivo evaluation of a novel compound like this compound.

G Experimental Workflow for In Vivo Assessment of this compound Start Start Dose_Range_Finding Dose-Range Finding (Acute Toxicity) Start->Dose_Range_Finding CNS_Screening CNS Screening (Motor Activity, Sedation) Dose_Range_Finding->CNS_Screening Analgesic_Assays Analgesic Assays (Hot Plate, Writhing) CNS_Screening->Analgesic_Assays Anticonvulsant_Assays Anticonvulsant Assays (MES, PTZ) Analgesic_Assays->Anticonvulsant_Assays ANS_Studies ANS Studies (Norepinephrine Potentiation) Anticonvulsant_Assays->ANS_Studies Data_Analysis Data Analysis (ED50, Statistical Significance) ANS_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo pharmacological screening.

References

Troubleshooting & Optimization

improving yield in chemical synthesis of Ephedroxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Ephedroxane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is commonly synthesized via a multi-step process starting from commercially available precursors. A key step involves the diastereoselective reductive amination of a suitable keto-precursor, followed by cyclization to form the characteristic oxazine ring of the this compound core. The final steps typically involve purification and salt formation.

Q2: What are the most critical factors affecting the overall yield of this compound synthesis?

A2: Several factors can significantly impact the yield. These include the purity of starting materials, the choice of reducing agent in the reductive amination step, reaction temperature and time, the efficiency of the cyclization step, and the purification method. Moisture and air sensitivity of intermediates can also play a crucial role.

Q3: How can I minimize the formation of diastereomeric impurities?

A3: The diastereoselectivity of the reductive amination is paramount. The choice of a suitable chiral auxiliary or a stereoselective reducing agent is critical. Additionally, optimizing the reaction temperature and the rate of addition of the reducing agent can favor the formation of the desired diastereomer.

Q4: What are the best practices for the purification of crude this compound?

A4: Purification is typically achieved through column chromatography followed by recrystallization. The choice of solvent system for both chromatography and recrystallization is crucial for effectively removing impurities and isolating the desired product with high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem 1: Low Yield in the Reductive Amination Step
Potential Cause Recommended Action Expected Outcome
Impure starting materialsAnalyze the purity of the keto-precursor and amine using techniques like NMR or HPLC. Repurify if necessary.Improved reaction efficiency and reduced side product formation.
Inactive reducing agentUse a fresh batch of the reducing agent. Ensure proper storage conditions to prevent degradation.Increased conversion of the starting material to the desired amine intermediate.
Suboptimal reaction temperaturePerform small-scale experiments at different temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal condition.Enhanced diastereoselectivity and reaction rate.
Incorrect stoichiometryCarefully check the molar ratios of the reactants. An excess of the amine or reducing agent might be necessary.Maximized conversion of the limiting reagent.
Problem 2: Incomplete Cyclization to the this compound Core
Potential Cause Recommended Action Expected Outcome
Insufficient reaction time or temperatureMonitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.Drive the reaction to completion and maximize the yield of the cyclized product.
Presence of moistureEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevention of side reactions and decomposition of moisture-sensitive intermediates.
Inappropriate base or solventScreen different bases and solvents to find the optimal combination for the cyclization reaction.Improved reaction kinetics and yield of this compound.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Action Expected Outcome
Co-eluting impurities in column chromatographyAdjust the solvent polarity of the eluent. Consider using a different stationary phase for the chromatography.Improved separation of the desired product from impurities.
Poor crystal formation during recrystallizationScreen a variety of solvents and solvent mixtures. Employ techniques like slow cooling or seeding to induce crystallization.Isolation of this compound with high purity and in a crystalline form.
Oily product after purificationIf the product is an oil, consider converting it to a stable salt (e.g., hydrochloride or hydrobromide) which is often crystalline and easier to handle.Formation of a solid, stable form of this compound.

Experimental Protocols

Key Experiment: Diastereoselective Reductive Amination
  • Preparation: Under an inert atmosphere, dissolve the keto-precursor (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Amine Addition: Add the chiral amine (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Reductant Addition: Slowly add a solution of the stereoselective reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in DCM over 1 hour.

  • Reaction: Stir the reaction mixture at -20 °C for 12-24 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine intermediate.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Keto-Precursor in DCM add_amine Add Chiral Amine start->add_amine cool Cool to -20°C add_amine->cool add_reductant Add Reducing Agent cool->add_reductant stir Stir for 12-24h add_reductant->stir quench Quench Reaction stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry product Crude Amine Intermediate dry->product

Caption: Workflow for the Diastereoselective Reductive Amination of the Keto-precursor.

troubleshooting_low_yield start Low Yield Detected check_purity Check Starting Material Purity? start->check_purity repurify Repurify Starting Materials check_purity->repurify Impure check_reagent Check Reducing Agent Activity? check_purity->check_reagent Pure repurify->check_reagent use_fresh_reagent Use Fresh Reducing Agent check_reagent->use_fresh_reagent Inactive optimize_temp Optimize Reaction Temperature check_reagent->optimize_temp Active use_fresh_reagent->optimize_temp end Yield Improved optimize_temp->end

Caption: Troubleshooting Logic for Low Yield in the Reductive Amination Step.

Technical Support Center: Ephedrine Isolation from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ephedroxane" did not yield specific information in scientific literature. This guide addresses the challenges and methodologies for the isolation of Ephedrine , a major alkaloid from Ephedra species, which is presumed to be the compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the isolation of ephedrine from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial solvent extraction of Ephedra yields a low amount of the target alkaloid. What factors could be responsible?

A1: Low initial extraction yield is a common issue. Several factors can contribute to this:

  • Improper Solvent Selection: The choice of solvent is critical. Ephedrine is commonly extracted using solvents like ethanol or methanol.[1] The polarity of the solvent must be appropriate to efficiently dissolve the alkaloids.

  • Inadequate Plant Material Preparation: The plant material should be properly dried, ground to a fine powder to increase the surface area for extraction, and free of impurities.[2]

  • Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and the ratio of solvent to plant material need to be optimized. For instance, some methods employ heating to reflux to enhance extraction efficiency.[2]

  • Presence of Interfering Substances: Ephedra extracts are complex mixtures containing other alkaloids, flavonoids, tannins, and saponins which can hinder the efficient extraction of ephedrine.[3][4]

Troubleshooting Steps:

  • Ensure the plant material is finely powdered.

  • Experiment with different extraction solvents (e.g., ethanol, methanol, or a mixture) to find the most effective one for your specific plant material.

  • Optimize the solid-to-solvent ratio and the extraction time.

  • Consider a pre-extraction step with a non-polar solvent to remove fats and waxes.

Q2: I am having difficulty separating ephedrine from other alkaloids present in the crude extract. What purification techniques are most effective?

A2: Co-extraction of multiple alkaloids is a significant challenge. Effective separation can be achieved through a combination of techniques:

  • Acid-Base Extraction: This is a fundamental and widely used method. By adjusting the pH of the extract, ephedrine can be selectively converted into its water-soluble salt form, allowing for its separation from less basic or neutral impurities that remain in the organic phase.[1]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography are highly effective for purifying and separating ephedrine from other closely related alkaloids. Ion-exchange chromatography has also been shown to be an effective method.[5]

  • Recrystallization: This technique can be used as a final purification step to obtain high-purity ephedrine crystals from a concentrated solution.[1]

Troubleshooting Steps:

  • Perform multiple acid-base extraction cycles to improve separation efficiency.

  • For chromatographic separation, experiment with different stationary and mobile phases to achieve optimal resolution between ephedrine and other alkaloids.

  • Ensure the pH is carefully controlled during acid-base extraction to prevent the loss of the target compound.

Q3: My purified ephedrine sample shows signs of degradation. What are the potential causes and how can I prevent this?

A3: Ephedrine can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH and Temperature: Extreme pH values and high temperatures during extraction and purification can lead to the degradation of ephedrine.[6][7]

  • Oxidation: Exposure to air and light can cause oxidative degradation of the molecule.

  • Enzymatic Degradation: The presence of active enzymes in the initial plant extract can break down secondary metabolites.[6]

Preventative Measures:

  • Conduct extraction and purification steps at controlled, and where possible, lower temperatures.

  • Use inert gas (like nitrogen or argon) to blanket extracts and purified samples to minimize oxidation.

  • Store extracts and purified compounds in amber-colored vials, protected from light.

  • Consider a blanching step for the initial plant material to deactivate enzymes, though this may affect the target compound.

Q4: The use of toxic organic solvents in my extraction process is a concern. Are there greener alternatives?

A4: Traditional methods often rely on solvents like xylene and other aromatic hydrocarbons, which pose environmental and health risks.[2][5] There is a growing interest in developing more environmentally friendly extraction methods:

  • Alternative Solvent Systems: Research has explored the use of less toxic solvents such as aliphatic alcohols and high-boiling straight-chain alkanes.[8]

  • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is a green alternative that can offer high selectivity and leaves no residual solvent.

  • Ion-Exchange Resin Technology: A method using cation exchange resin has been developed to purify ephedrine, avoiding the use of organic solvents like xylene and increasing the product yield.[5]

Quantitative Data Summary

The yield of ephedrine can vary significantly based on the extraction and purification methods employed. The following table summarizes representative data from different approaches.

MethodKey Reagents/TechnologyPurity AchievedYield Improvement (vs. Traditional)Reference
Traditional Organic Solvent ExtractionXylene, Oxalic AcidVariableBaseline[5]
Cation Exchange Resin with Expanded Bed Tech.Styrene-based cationic resin85%22% - 86%[5]
Composite Extraction SolventAliphatic alcohols, KeroseneNot specifiedIncreased extraction yield[8]

Experimental Protocols

General Acid-Base Extraction Protocol for Ephedrine

This protocol outlines the fundamental steps for separating ephedrine from a crude plant extract.

  • Initial Extraction:

    • Macerate the dried and powdered Ephedra plant material in an appropriate organic solvent (e.g., ethanol or methanol) for 24-48 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Acidification:

    • Dissolve the crude extract in a mixture of a non-polar organic solvent (e.g., dichloromethane) and dilute hydrochloric acid (e.g., 0.1 M).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The ephedrine hydrochloride salt will move to the aqueous layer.

    • Collect the aqueous layer. Repeat this step 2-3 times with fresh dilute acid to ensure complete extraction of the alkaloid.

  • Basification and Re-extraction:

    • Combine the aqueous extracts and basify with a suitable base (e.g., sodium hydroxide solution) to a pH above 10. This converts the ephedrine salt back to its free base form.

    • Extract the aqueous solution with a non-polar organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic layers.

  • Final Purification:

    • Wash the combined organic layers with distilled water to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the purified ephedrine free base.

Cation Exchange Chromatography for Ephedrine Purification

This protocol is based on a patented method for a greener purification process.[5]

  • Sample Preparation:

    • Obtain the crude extract containing ephedrine hydrochloride.

    • Dilute the crude extract with a suitable buffer solution (e.g., 0.01M phosphate buffer, pH 7.2).

  • Chromatography:

    • Pack an expanded bed chromatography column with a styrene-based cationic resin (e.g., 001x7 Styrene DVB).

    • Equilibrate the column with the buffer solution.

    • Load the prepared sample onto the column.

    • Wash the column with the buffer solution to remove unbound impurities.

  • Elution:

    • Perform a two-step elution using the buffer containing increasing concentrations of NaCl (e.g., Step 1: 0.1M NaCl; Step 2: 1.0M NaCl).

    • Collect the fractions corresponding to the second elution peak, which contains the purified ephedrine hydrochloride.

  • Concentration:

    • Concentrate the collected eluate to obtain the final purified product.

Visualizations

Ephedrine_Isolation_Workflow cluster_challenges Key Challenge Areas CrudeExtract Crude Plant Extract SolventExtraction Solvent Extraction (e.g., Ethanol) CrudeExtract->SolventExtraction Filtration Filtration & Concentration SolventExtraction->Filtration LowYield Low Initial Yield SolventExtraction->LowYield AcidBase Acid-Base Extraction Filtration->AcidBase Chromatography Chromatographic Purification (e.g., HPLC) AcidBase->Chromatography Impurity Co-extraction of Other Alkaloids AcidBase->Impurity Crystallization Recrystallization Chromatography->Crystallization PureEphedrine Pure Ephedrine Crystallization->PureEphedrine Degradation Product Degradation PureEphedrine->Degradation

Caption: Workflow for the isolation of ephedrine highlighting key challenge areas.

Troubleshooting_Logic Problem Problem Encountered LowYield Low Extraction Yield Problem->LowYield PoorPurity Poor Purity/ Contamination Problem->PoorPurity ProductLoss Product Degradation Problem->ProductLoss CheckSolvent Optimize Solvent & Conditions LowYield->CheckSolvent Solution GrindMaterial Improve Plant Material Prep. LowYield->GrindMaterial Solution RefineAcidBase Refine Acid-Base Extraction PoorPurity->RefineAcidBase Solution OptimizeChromo Optimize Chromatography PoorPurity->OptimizeChromo Solution ControlTemp Control Temp & pH ProductLoss->ControlTemp Solution InertAtmosphere Use Inert Atmosphere ProductLoss->InertAtmosphere Solution

Caption: Troubleshooting logic for common issues in ephedrine isolation.

References

Technical Support Center: Optimizing HPLC Parameters for Ephedroxane Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ephedroxane. The following information is designed to assist researchers, scientists, and drug development professionals in resolving common issues and optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A good starting point for developing an HPLC method for this compound, which possesses an oxazolidinone structure, would be to use a chiral stationary phase to ensure separation from any potential stereoisomers. A reversed-phase method is often a suitable initial approach.

Recommended Starting Parameters:

ParameterRecommendation
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® AD-H, or a macrocyclic glycopeptide-based like Astec® CHIROBIOTIC® T)
Mobile Phase A mixture of a non-polar organic solvent (e.g., n-hexane) with a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.
Elution Mode Isocratic
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at approximately 254 nm or 260 nm
Injection Volume 5 - 20 µL

Q2: I am not seeing any peaks for this compound. What should I check?

If you are not observing any peaks, consider the following troubleshooting steps:

  • Check Connections: Ensure all tubing and fittings are secure and there are no leaks in the system.

  • Verify Sample Preparation: Confirm that the sample was correctly prepared and dissolved in a solvent compatible with the mobile phase.

  • Injector Issues: Check for a clogged or malfunctioning injector. Perform a manual injection if possible to rule out autosampler issues.

  • Detector Settings: Verify that the detector is on, the lamp is functioning, and the correct wavelength is set.

  • Mobile Phase Composition: Ensure the mobile phase was prepared correctly and is being delivered to the column.

Q3: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing for nitrogen-containing heterocyclic compounds like this compound can be caused by secondary interactions with the stationary phase. Here are some solutions:

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to block active sites on the silica support.

  • Adjust pH: If using a buffered aqueous mobile phase, ensure the pH is appropriate to maintain this compound in a single ionic state.

  • Lower Sample Concentration: High sample concentration can lead to peak tailing. Try diluting your sample.

  • Column Choice: Consider a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.

Q4: The retention time of my this compound peak is shifting between injections. What is the cause?

Retention time shifts can be due to several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.

  • Mobile Phase Instability: If using a premixed mobile phase, ensure it is well-mixed and has not evaporated, which would change its composition. For online mixing, check the pump's proportioning valves.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature changes can affect retention times.[1]

  • Pump Performance: Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly primed.

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

  • Carryover from Previous Injections: Implement a robust needle wash protocol in your autosampler method.

  • Contaminated Column: Flush the column with a strong solvent to remove any strongly retained compounds from previous analyses.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution or No Separation of Enantiomers

Possible Cause Solution
Inappropriate Column Ensure you are using a chiral stationary phase suitable for separating stereoisomers of heterocyclic compounds.
Incorrect Mobile Phase Composition Optimize the ratio of the non-polar and polar organic solvents. Small changes can significantly impact chiral recognition.
Mobile Phase Additive The type and concentration of the additive (e.g., acid or base) can influence the interaction with the chiral stationary phase. Experiment with different additives.
Temperature Effects Chiral separations can be sensitive to temperature. Vary the column temperature to see if resolution improves.

Hypothetical Data on Mobile Phase Optimization for Chiral Separation of this compound:

Mobile Phase Composition (n-Hexane:Isopropanol)Additive (0.1%)Theoretical Retention Time (min)Theoretical Resolution (Rs)
90:10TFA12.51.2
85:15TFA10.21.8
80:20TFA8.11.6
85:15DEA11.51.9

Issue 2: High Backpressure

Possible Cause Solution
Column Frit Blockage Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).
Particulate Buildup in the System Check for blockages in the tubing, injector, or guard column.
Precipitation in the Mobile Phase Ensure all mobile phase components are fully miscible and that buffers do not precipitate in the presence of the organic solvent.
High Flow Rate Reduce the flow rate to within the recommended range for the column.

Experimental Protocols

Protocol 1: Proposed HPLC Method for this compound Detection

This protocol is a starting point and may require optimization for your specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Methanol:Trifluoroacetic acid (80:10:10:0.4, v/v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Complex Matrix (e.g., Herbal Extract)

  • Extraction: Perform a liquid-liquid extraction of the sample. For example, acidify the aqueous sample and extract with a non-polar organic solvent (e.g., hexane) to remove non-basic compounds. Then, basify the aqueous layer and extract this compound into a moderately polar organic solvent (e.g., dichloromethane).

  • Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

Visualizations

hplc_troubleshooting_workflow start Start HPLC Analysis issue Chromatographic Issue Observed? start->issue no_peak No Peak / Low Sensitivity issue->no_peak Yes bad_peak_shape Poor Peak Shape (Tailing/Fronting) issue->bad_peak_shape Yes rt_shift Retention Time Shift issue->rt_shift Yes high_pressure High Backpressure issue->high_pressure Yes end Analysis Optimized issue->end No check_system Check System Integrity: - Leaks - Connections - Detector On no_peak->check_system optimize_mobile_phase Optimize Mobile Phase: - Additive (TEA/TFA) - Adjust pH bad_peak_shape->optimize_mobile_phase check_pump Verify Pump Performance: - Consistent Flow Rate - Proper Mixing rt_shift->check_pump check_blockage Inspect for Blockages: - Column Frit - Tubing - Guard Column high_pressure->check_blockage check_sample Verify Sample Prep: - Correct Dilution - Solvent Compatibility check_system->check_sample check_sample->end check_column_health Check Column: - Column Overload - Degradation optimize_mobile_phase->check_column_health check_column_health->end check_temp Ensure Stable Temperature: - Use Column Oven check_pump->check_temp check_temp->end filter_samples Filter Samples & Mobile Phase check_blockage->filter_samples filter_samples->end

References

overcoming solubility issues with Ephedroxane in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Ephedroxane in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an oxazolidinone derivative structurally related to ephedrine.[1] It is typically a white crystalline solid.[2] Unlike ephedrine, which is known for its stimulant effects on the central nervous system (CNS), this compound exhibits inhibitory effects on the CNS and has anti-inflammatory properties.[1][3] Its molecular formula is C₁₁H₁₃NO₂ and it has a molecular weight of 191.23 g/mol .[1]

Q2: What is the known solubility of this compound?

This compound's solubility profile is a critical consideration for in vitro studies. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but it has lower solubility in water.[2] This characteristic is common for lipophilic compounds or those with a crystalline structure.

Q3: What is the recommended starting solvent for preparing an this compound stock solution?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2][4] DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] It is readily miscible with water and cell culture media, making it a standard choice for preparing high-concentration stock solutions in drug discovery.[4]

Q4: What is the mechanism of action for this compound?

The mechanism of action for this compound is distinct from that of ephedrine. While ephedrine acts as an alpha and beta-adrenergic agonist, this compound's effects are not primarily mediated by direct adrenergic receptor stimulation.[1][5] Its anti-inflammatory activity is attributed to its unique oxazolidinone ring structure.[1] It has been shown to potentiate the action of norepinephrine in the catecholaminergic nervous system but does not cause the same smooth muscle contractions as ephedrine.[3] This suggests a different mode of interaction with cellular targets, possibly involving enzyme inhibition rather than direct receptor agonism.[1]

cluster_ephedrine Ephedrine Pathway cluster_this compound This compound's Proposed Pathway Ephedrine Ephedrine Adrenergic_Receptors Alpha & Beta Adrenergic Receptors Ephedrine->Adrenergic_Receptors Direct Agonist Sympathetic_Response Sympathetic Nervous System Response (e.g., Vasoconstriction) Adrenergic_Receptors->Sympathetic_Response This compound This compound Cellular_Target Intracellular Target (e.g., Enzyme) This compound->Cellular_Target Inhibition? Norepinephrine Norepinephrine Action This compound->Norepinephrine Potentiation Inflammatory_Pathway Inhibition of Inflammatory Pathway Cellular_Target->Inflammatory_Pathway

Caption: Proposed signaling pathways for Ephedrine vs. This compound.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem: My this compound powder will not dissolve in my aqueous buffer.

  • Cause: this compound has low aqueous solubility.[2] Direct dissolution in aqueous solutions is not recommended for creating a concentrated stock.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first.

    • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO).[4]

    • Alternative: Methanol can also be used.[2]

    • Follow the detailed protocol below for preparing a stock solution.

Problem: I observed precipitation when diluting my DMSO stock solution into cell culture media.

  • Cause: The final concentration of DMSO in your media may be too low to maintain this compound's solubility, or the concentration of this compound itself exceeds its solubility limit in the final aqueous environment.

  • Troubleshooting Steps:

start Precipitation observed in cell culture media? check_dmso Is the final DMSO concentration <0.5%? start->check_dmso Yes check_stock Is your stock concentration too high? check_dmso->check_stock No increase_dmso Solution: Increase final DMSO concentration (typically ≤0.5% for most cell lines). Run a vehicle control to test for solvent toxicity. check_dmso->increase_dmso Yes serial_dilution Solution: Perform intermediate serial dilutions in media rather than a single large dilution step. check_stock->serial_dilution No lower_stock Solution: Prepare a lower concentration stock solution in DMSO. check_stock->lower_stock Yes use_cosolvent Advanced Solution: Consider using a co-solvent like PEG or a surfactant in your final dilution if compatible with your assay. [5, 6] serial_dilution->use_cosolvent If issue persists stock Step 1: Thaw one 10 mM This compound stock aliquot (in 100% DMSO) inter_dilution Step 2: Prepare a 200X intermediate dilution in cell culture media. (e.g., 2µL of 10mM stock + 98µL media = 200µM solution in 2% DMSO) stock->inter_dilution final_addition Step 3: Add 5µL of the 200µM intermediate solution to 95µL of media in the well. inter_dilution->final_addition result Result: Final concentration = 10µM Final DMSO = 0.1% final_addition->result vehicle_control Important: Prepare a vehicle control (0.1% DMSO in media) by performing the same dilution steps with pure DMSO. final_addition->vehicle_control Parallel Step

References

Ephedroxane Solutions Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ephedroxane is a novel compound. The following guidance is based on established principles for analogous sympathomimetic amines, such as ephedrine, and should be adapted as necessary based on your internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other phenylethylamines, this compound is susceptible to oxidative degradation, which can be accelerated by these factors. Microbial contamination can also be a factor in non-sterile solutions.[1]

Q2: What is the recommended solvent for dissolving this compound for experimental use?

A2: For most applications, sterile 0.9% sodium chloride or buffered solutions are recommended to maintain a stable pH. The choice of buffer will depend on the desired pH for your experiment. This compound hydrochloride and sulfate salts generally exhibit good solubility and stability in aqueous solutions.[2][3] Avoid solvents containing aldehydic impurities, as these can react with the amine group.[4]

Q3: How should I store my stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed, light-protected containers at 4°C.[2][3][4] For long-term storage (months), freezing at -20°C is an option, though the stability upon repeated freeze-thaw cycles should be validated for your specific formulation.[5]

Q4: What are the likely degradation products of this compound?

A4: Based on analogous compounds like ephedrine, the primary degradation pathway is likely oxidation of the benzylic hydroxyl group to a ketone, forming a methcathinone-like analogue. Other potential degradation products could arise from reactions involving the amine group.[6]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my solution at room temperature.

Possible Cause Suggested Action
High pH (>8) or Low pH (<4) Verify the pH of your solution. Adjust to a neutral pH range (6-7.5) using a suitable buffer system. The stability of amine salts can be pH-dependent.
Exposure to Light Protect your solution from light by using amber vials or covering the container with aluminum foil. Photodegradation can be a significant issue.
Presence of Oxidizing Agents Ensure all glassware is thoroughly cleaned and that none of the solution components contain residual oxidizing agents (e.g., peroxides). Consider degassing the solvent to remove dissolved oxygen.
Microbial Contamination If not working with sterile solutions, consider filtration through a 0.22 µm filter. Microbial growth can lead to degradation.[1]

Issue 2: My this compound solution has changed color (e.g., turned yellow).

Possible Cause Suggested Action
Oxidative Degradation A color change often indicates the formation of degradation products. This is likely due to oxidation. Review storage conditions (light and temperature) and consider adding an antioxidant if compatible with your experimental design.
Reaction with Container Ensure the container material is compatible with your this compound solution. Glass or polypropylene are generally suitable.[2][3]

Issue 3: I am seeing unexpected peaks in my HPLC chromatogram.

Possible Cause Suggested Action
Degradation Products The new peaks are likely degradation products. Perform a forced degradation study (see protocol below) to tentatively identify these peaks.
Solvent Impurities Run a blank (solvent only) to ensure the peaks are not from the solvent. Aldehydic impurities in solvents like diethyl ether have been shown to react with ephedrine.[4]

Quantitative Stability Data

The following tables summarize stability data for ephedrine, which can serve as a proxy for the expected stability of this compound under various conditions.

Table 1: Temperature Effects on Ephedrine Sulfate (5 mg/mL in 0.9% NaCl) [2][3]

Storage TemperatureDurationConcentration Remaining
Ambient Temperature60 days>98%
4°C60 days>99%
120°C60 days>90%[4]

Table 2: Effects of Microbial Contamination on Ephedrine HCl in Biological Samples [1]

Sample Type (inoculated with C. albicans)Storage ConditionDurationConcentration Loss
Plasma37°C48 hours~10%
Urine37°C48 hours>15%
Plasma-20°C6 months>50%
Urine-20°C6 months>70%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study exposes this compound to various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of stock solution at 80°C in the dark for 48 hours.

  • Photodegradation: Expose 1 mL of stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the incubation period, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method (see example below).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Example Stability-Indicating HPLC-UV Method

This method is a starting point and should be optimized for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.5) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare this compound Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep->stress control Unstressed Control (Stored at 4°C, dark) prep->control analyze Analyze all Samples by HPLC-UV stress->analyze control->analyze compare Compare Chromatograms & Identify Degradants analyze->compare

Caption: Workflow for a forced degradation study of this compound.

cluster_troubleshooting Troubleshooting this compound Instability start Instability Observed? (e.g., peak loss, color change) check_ph Check Solution pH start->check_ph Yes check_storage Review Storage (Temp & Light) check_ph->check_storage pH OK adjust_ph Adjust pH to 6-7.5 with Buffer check_ph->adjust_ph pH out of range check_purity Check Solvent/Reagent Purity check_storage->check_purity Storage OK protect Store at 4°C in Amber Vials check_storage->protect Improper Storage purify Use High-Purity Solvents check_purity->purify Impurities Suspected end Problem Resolved adjust_ph->end protect->end purify->end

Caption: Decision tree for troubleshooting this compound stability issues.

cluster_pathway Hypothetical Degradation Pathway This compound This compound oxidized Oxidized Intermediate (Ketone Analogue) This compound->oxidized Oxidation (H₂O₂, Light, Heat) other Other Minor Degradants This compound->other Hydrolysis (Acid/Base)

Caption: Postulated primary degradation pathway for this compound.

References

troubleshooting unexpected results in Ephedroxane assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ephedroxane assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an oxazolidinone derivative of ephedrine. It primarily acts as a sympathomimetic agent by stimulating alpha- and beta-adrenergic receptors. This stimulation can lead to physiological responses such as bronchodilation, increased heart rate, and vasoconstriction.[1] Unlike ephedrine, this compound has been reported to exert inhibitory effects on the central nervous system. Additionally, it is considered a primary anti-inflammatory agent found in Ephedra herbs.[2][3]

Q2: What are the common in vitro assays used to characterize this compound?

Common assays for a compound like this compound that targets adrenergic receptors include:

  • Receptor Binding Assays: To determine the affinity of this compound for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

  • Second Messenger Assays: Primarily cAMP (cyclic adenosine monophosphate) assays to measure the functional consequence of β-adrenergic receptor activation (Gs-coupled) or α2-adrenergic receptor activation (Gi-coupled).

  • Functional Assays:

    • In vitro vasoconstriction assays using isolated blood vessels to assess α1-adrenergic agonism.

    • In vitro bronchodilation assays using isolated tracheal tissue to assess β2-adrenergic agonism.

  • Anti-inflammatory Assays: To investigate its effects on inflammatory pathways, for example, by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells or by assessing the inhibition of enzymes like cyclooxygenase-2 (COX-2).

Troubleshooting Guides

Adrenergic Receptor Binding Assays

Q: I am observing low or no specific binding of the radioligand in my adrenergic receptor binding assay with this compound. What could be the cause?

Several factors could contribute to low specific binding. Here are some common causes and solutions:

Possible Cause Recommended Solution
Receptor Degradation Ensure proper storage of cell membranes or tissue preparations at -80°C. Include protease inhibitors in your buffers.
Inactive Radioligand Check the expiration date and storage conditions of your radioligand. Consider purchasing a fresh batch.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the pH and ionic strength of your binding buffer are correct for the receptor.
Low Receptor Expression Verify the expression of the adrenergic receptor subtype in your cell line or tissue using a positive control ligand with known high affinity.
Incorrect Filter Plate Usage Ensure you are using the correct filter plate type for your assay and that it has been pre-treated appropriately (e.g., with polyethyleneimine to reduce non-specific binding).

Q: My competition binding assay with this compound shows high non-specific binding. How can I reduce it?

High non-specific binding can mask the specific binding signal. Consider the following troubleshooting steps:

Possible Cause Recommended Solution
Radioligand Concentration Too High Use a radioligand concentration at or below its Kd for the receptor to minimize binding to non-receptor sites.
Insufficient Blocking of Non-Specific Sites Increase the concentration of the competing non-radiolabeled ligand used to define non-specific binding (e.g., phentolamine for alpha-receptors, propranolol for beta-receptors).
Inadequate Washing Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
Lipophilicity of Compound If this compound is highly lipophilic, it may stick to filters or vials. Consider adding a small amount of a non-ionic detergent like BSA to the buffer.
cAMP Second Messenger Assays

Q: I am not seeing a significant increase in cAMP levels after stimulating cells expressing β-adrenergic receptors with this compound.

This could indicate an issue with the cells, the compound, or the assay itself.

Possible Cause Recommended Solution
Low Receptor Expression or Desensitization Ensure your cells are not passaged too many times and are healthy. Serum starvation prior to the assay can sometimes improve receptor responsiveness.
Phosphodiesterase (PDE) Activity PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP breakdown.
Poor Compound Potency/Efficacy Verify the concentration and integrity of your this compound stock solution. Run a positive control agonist, like isoproterenol, to confirm the assay is working.
Suboptimal Cell Number Titrate the number of cells per well. Too few cells will produce an undetectable signal, while too many can lead to a high basal signal.
Incorrect Assay Incubation Time Optimize the stimulation time with this compound. The peak cAMP response is often transient.

Expected EC50 Values for Isoproterenol in β-Adrenergic Receptor cAMP Assays

To help validate your assay setup, compare your results for the standard agonist isoproterenol to expected values.

Cell LineReceptor SubtypeReported Isoproterenol EC50 (nM)
HEK293β20.5 ± 0.05[4]
HEK293β17.7 ± 0.7[4]
CHOβ10.084[5]
Frog Ventricular Myocytesβ2-like20.0[6]

Q: My HTRF/TR-FRET based cAMP assay has a low signal window or high background.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time-Resolved Fluorescence (HTRF) assays are sensitive to several factors.

Problem Possible Cause Recommended Solution
Low Signal Window Incorrect filter settings: Using the wrong emission filters is a common issue.Consult your plate reader manual and the assay kit protocol to ensure you are using the correct filters for the donor and acceptor fluorophores.[7]
Suboptimal reagent concentrations: Incorrect concentrations of the donor or acceptor can lead to poor signal.Titrate the concentrations of the labeled cAMP and the antibody to find the optimal ratio.
Quenching of signal: High concentrations of the acceptor can sometimes lead to signal quenching.[8]Perform a titration of the acceptor to identify the optimal concentration range.
High Background Autofluorescence from compounds or media: Some compounds and culture media can fluoresce at the same wavelengths as the assay reagents.Use phenol red-free media for the assay. Test for compound autofluorescence by running a control plate without the HTRF reagents.
Light leakage in the plate reader: Check for and eliminate any sources of external light entering the measurement chamber.
Incorrect timing of measurement: The time delay before reading is critical for reducing background from short-lived fluorescence.Ensure the plate reader is programmed with the correct time delay as specified in the assay protocol.[9][10]
In Vitro Functional Assays

Q: In my isolated tissue vasoconstriction assay, this compound is producing inconsistent or weak contractions.

Possible Cause Recommended Solution
Tissue Viability Ensure the tissue (e.g., aortic rings) is properly dissected and maintained in oxygenated Krebs-Henseleit solution at the correct temperature (typically 37°C).
Endothelial Damage If studying endothelium-dependent responses, be careful during tissue preparation to not damage the endothelial layer. Verify endothelial integrity with an acetylcholine challenge.
Receptor Desensitization Avoid prolonged exposure to high concentrations of agonists before testing this compound. Allow for adequate washout periods between drug additions.
Incorrect Drug Concentration Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration in the organ bath is accurate.

Q: this compound is not causing the expected bronchodilation in my isolated tracheal ring assay.

Possible Cause Recommended Solution
Insufficient Pre-contraction Ensure the tracheal rings are pre-contracted to a stable, submaximal level (e.g., with carbachol or histamine) before adding this compound. The relaxation response can only be measured against a contracted state.
Epithelium Removal The presence or absence of the tracheal epithelium can influence drug responses. Ensure your preparation is consistent across experiments.
Tissue Desensitization As with vasoconstriction assays, avoid repeated high concentrations of β-agonists.
Use of a β-blocker To confirm the response is mediated by β-adrenergic receptors, test whether the bronchodilatory effect of this compound can be blocked by a non-selective β-blocker like propranolol.
In Vitro Anti-inflammatory Assays

Q: I am not observing an anti-inflammatory effect (e.g., no reduction in TNF-α) with this compound in my LPS-stimulated macrophage assay.

Possible Cause Recommended Solution
Cell Health and Activation Ensure your macrophages (e.g., THP-1 cells) are healthy and responsive to LPS. Check for a robust induction of TNF-α by LPS alone.
Toxicity of this compound At high concentrations, this compound may be cytotoxic, leading to a decrease in cytokine production that is not due to a specific anti-inflammatory effect. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
Timing of Compound Addition The timing of this compound addition relative to LPS stimulation is critical. Test adding this compound before, during, and after LPS stimulation to determine the optimal window for its potential inhibitory effect.
Inappropriate Assay Endpoint This compound may affect other inflammatory pathways. Consider measuring other cytokines (e.g., IL-1β, IL-6) or inflammatory mediators (e.g., nitric oxide).

Experimental Protocols & Methodologies

General Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the target adrenergic receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in a suitable buffer. Determine the protein concentration.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

General Protocol for a Cell-Based cAMP HTRF Assay
  • Cell Culture: Plate cells expressing the target adrenergic receptor in a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., isoproterenol) in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for the optimized stimulation time.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 (acceptor) and the anti-cAMP-cryptate (donor) to each well.

  • Incubation: Incubate the plate at room temperature in the dark for 60 minutes.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathways

Ephedroxane_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound b_AR β-Adrenergic Receptor This compound->b_AR Binds a_AR α-Adrenergic Receptor This compound->a_AR Binds Gs Gs b_AR->Gs Activates Gi Gi a_AR->Gi Activates (α2) PLC Phospholipase C (PLC) a_AR->PLC Activates (α1) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_beta Cellular Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Response_beta Phosphorylates targets Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response_alpha Cellular Response (e.g., Vasoconstriction) PKC->Response_alpha Ca_release->Response_alpha

Caption: Signaling pathways activated by this compound at adrenergic receptors.

Experimental Workflows

Assay_Workflow cluster_cAMP cAMP Assay Workflow cluster_binding Binding Assay Workflow c1 Plate cells expressing β-adrenergic receptors c2 Prepare this compound serial dilutions c1->c2 c3 Stimulate cells with This compound c2->c3 c4 Lyse cells and add HTRF detection reagents c3->c4 c5 Incubate and read plate c4->c5 c6 Analyze data (EC50) c5->c6 b1 Prepare receptor membranes b2 Incubate membranes with radioligand and this compound b1->b2 b3 Filter to separate bound and free ligand b2->b3 b4 Count radioactivity b3->b4 b5 Analyze data (IC50, Ki) b4->b5

Caption: General workflows for cAMP and radioligand binding assays.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Assay Result q1 Is the positive control working? start->q1 q2 Is the issue low signal or high background? q1->q2 Yes sol1 Check cell health, receptor expression, and reagent integrity. q1->sol1 No q3 Is the dose-response curve shifted or flat? q2->q3 Low Signal sol4 Review plate reader settings, filters, and check for autofluorescence. q2->sol4 High Background sol2 Optimize cell number, reagent concentrations, and incubation times. q3->sol2 Shifted sol3 Check for compound degradation or solubility issues. Verify dilutions. q3->sol3 Flat

Caption: A logical flow for troubleshooting common assay problems.

References

Technical Support Center: Enhancing the Purity of Synthesized Ephedroxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ephedroxane, chemically known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis resulted in a low yield and a complex mixture of products. What are the likely causes?

A1: Low yields and product mixtures in this compound synthesis, which is often achieved through the cyclization of an ephedrine precursor with a carbonyl source, can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and that the reaction time and temperature are optimized.

  • Side Reactions: The presence of impurities in your starting materials or solvents can lead to unwanted side reactions. For instance, if you are synthesizing this compound from ephedrine and a phosgene equivalent, impurities in the ephedrine could lead to byproducts.

  • Presence of Aldehyde Impurities: Ephedrine-like amines are known to react with aldehydes to form oxazolidines.[1][2][3] If your solvents (like methanol) contain aldehyde impurities (e.g., formaldehyde), you may be forming other oxazolidine derivatives, leading to a complex mixture.[1][2][3]

  • Degradation: this compound, being an oxazolidinone, can be susceptible to hydrolysis under acidic or basic conditions, breaking the ring structure. Ensure your work-up and purification steps are performed under neutral or near-neutral pH conditions.

Q2: I am observing an impurity with a slightly different retention time in my HPLC analysis. What could it be?

A2: An impurity with a similar polarity to this compound could be a stereoisomer or a closely related derivative.

  • Diastereomers: If your starting ephedrine was not diastereomerically pure (i.e., a mix of ephedrine and pseudoephedrine), you will likely form the corresponding diastereomer of this compound.

  • Unreacted Starting Material: Residual ephedrine or pseudoephedrine in your product can also appear as a separate peak.

  • Byproducts from Aldehyde Contaminants: As mentioned, reaction with aldehyde impurities can form different oxazolidine structures.[1][2][3]

Q3: My purified this compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of your product, leading to melting over a range of temperatures rather than at a sharp point. This suggests that your purification protocol may not be effective enough to remove all byproducts and starting materials.

Q4: How can I improve the purity of my synthesized this compound?

A4: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the first and most straightforward purification technique to try. The choice of solvent is crucial. You need a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Flash Column Chromatography: For more challenging separations, especially for removing closely related impurities, flash column chromatography is a powerful technique. It allows for the separation of compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

Purification Protocols and Data

Recrystallization

A common solvent for the recrystallization of oxazolidinones is ethanol or a mixture of ethanol and water.

Experimental Protocol for Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

Experimental Protocol for Flash Column Chromatography:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your this compound an Rf value of approximately 0.3. A common mobile phase for oxazolidinones is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Enhancement Data

The following table summarizes representative data for the purification of synthesized this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol)85%98%75%
Flash Chromatography85%>99%60%

Visualizing the Workflow

This compound Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Ephedrine Ephedrine Reaction Cyclization Reaction Ephedrine->Reaction Carbonyl_Source Carbonyl Source (e.g., Phosgene equivalent) Carbonyl_Source->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Flash_Chromatography Flash Chromatography Crude_this compound->Flash_Chromatography Pure_this compound Pure this compound Recrystallization->Pure_this compound High Purity Flash_Chromatography->Pure_this compound Very High Purity HPLC HPLC Pure_this compound->HPLC NMR NMR Spectroscopy Pure_this compound->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic for Impure this compound

cluster_purification_options Purification Options Impure_Product Impure this compound Detected Check_Starting_Materials Check Purity of Starting Materials (Ephedrine, Solvents) Impure_Product->Check_Starting_Materials Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Impure_Product->Optimize_Reaction Improve_Purification Improve Purification Protocol Impure_Product->Improve_Purification Pure_Product Pure this compound Achieved Check_Starting_Materials->Pure_Product Optimize_Reaction->Pure_Product Recrystallize Recrystallize with Different Solvent Improve_Purification->Recrystallize Column_Chromatography Perform Flash Column Chromatography Improve_Purification->Column_Chromatography Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting guide for addressing impurities in synthesized this compound.

References

Technical Support Center: Process Improvements for Large-Scale Ibuprofen Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ephedroxane" is not a recognized chemical entity in scientific literature. Therefore, this technical support guide utilizes Ibuprofen as a well-documented substitute to address the user's request for information on process improvements in large-scale pharmaceutical production. Ibuprofen is a widely manufactured non-steroidal anti-inflammatory drug (NSAID) with a well-established history of synthesis and process optimization.

This guide is intended for researchers, scientists, and drug development professionals involved in the large-scale synthesis of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale Ibuprofen production?

A1: The two most notable industrial synthesis routes for Ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The Boots process, developed by the Boots Pure Drug Company, was the original six-step method. The BHC process is a more modern, three-step "green" synthesis that offers significant improvements in atom economy and waste reduction.

Q2: What are the main advantages of the BHC process over the Boots process?

A2: The BHC process is significantly more efficient and environmentally friendly. Its main advantages include a higher atom economy (around 77% compared to 40% for the Boots process), fewer steps (three versus six), and the ability to recover and reuse one of its key reagents, hydrogen fluoride.[1] This results in substantially less chemical waste.

Q3: What is the significance of stereochemistry in Ibuprofen synthesis?

A3: Ibuprofen is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-Ibuprofen and (R)-Ibuprofen. The (S)-enantiomer is responsible for the desired pharmacological activity.[2] While the drug is administered as a racemic mixture, the body contains an enzyme, α-methylacyl-coenzyme A racemase, that converts a significant portion of the inactive (R)-Ibuprofen into the active (S)-Ibuprofen in vivo.[3]

Q4: Are there newer, more sustainable methods for Ibuprofen synthesis being explored?

A4: Yes, research into greener and more efficient synthesis methods is ongoing. Recent advancements include the use of continuous-flow synthesis, which can significantly reduce reaction times and improve process control.[4][5] Additionally, mechanochemical methods, such as ball milling, are being investigated to produce Ibuprofen co-crystals with improved properties in a solvent-free or low-solvent environment.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Friedel-Crafts Acylation (Initial Step) - Inactive catalyst (e.g., aluminum chloride)- Presence of moisture in reagents or glassware- Insufficient reaction time or incorrect temperature- Use fresh, anhydrous aluminum chloride.- Ensure all glassware is thoroughly dried and reagents are anhydrous.- Optimize reaction time and temperature based on small-scale trials.
Incomplete Carbonylation in the BHC Process - Impure carbon monoxide- Deactivated palladium catalyst- Insufficient pressure- Use high-purity carbon monoxide.- Ensure the palladium catalyst is active and not poisoned.- Verify and maintain the recommended pressure for the carbonylation step.
Formation of Impurities - Side reactions due to incorrect stoichiometry or temperature fluctuations- Contaminated starting materials- Maintain precise control over reagent addition and reaction temperature.- Use starting materials of high purity and perform quality control checks.
Difficulties in Product Isolation and Purification - Inefficient extraction or crystallization techniques- Presence of unreacted starting materials or byproducts- Optimize solvent systems for extraction and crystallization.- Employ chromatographic techniques if necessary for high-purity requirements.- In continuous flow processes, improper phase separation can be an issue; ensure correct thermodynamic models are used for process simulation to avoid issues like salt precipitation.[8]
High Levels of Chemical Waste (Boots Process) - Use of stoichiometric amounts of reagents that are not incorporated into the final product- Transition to the BHC process, which has a significantly higher atom economy and generates less waste.[1]

Quantitative Data Summary

The following table summarizes the key quantitative improvements of the BHC process compared to the traditional Boots process for Ibuprofen synthesis.

Parameter Boots Process BHC Process Reference(s)
Number of Steps 63[9]
Atom Economy ~40%~77% (can be up to 90%)[1][10]
Catalyst Aluminum Chloride (consumed)Hydrogen Fluoride (recoverable)[11]
Waste Generation HighSignificantly Reduced[1]

Experimental Protocols

The Boots Process for Ibuprofen Synthesis (Simplified)

This six-step process was the original method for industrial Ibuprofen production.

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride using an aluminum chloride catalyst to form 4'-isobutylacetophenone.[9]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate to form an α,β-epoxy ester.[9]

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxidation: The aldehyde is then oxidized to form a carboxylic acid intermediate.

  • Formation of the Propionic Acid Side Chain: This intermediate is then converted to the final propionic acid moiety through a series of reactions.

  • Final Product Formation: The final steps yield Ibuprofen.

The BHC (Green) Process for Ibuprofen Synthesis

This streamlined, three-step process is the current industry standard due to its efficiency and reduced environmental impact.[9]

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of hydrogen fluoride (which acts as both a catalyst and a solvent) to produce 4'-isobutylacetophenone. The hydrogen fluoride can be recovered and reused.[10]

  • Catalytic Hydrogenation: The ketone produced in the first step is reduced to an alcohol using a nickel catalyst (e.g., Raney nickel) and hydrogen gas.

  • Carbonylation: The alcohol is then subjected to palladium-catalyzed carbonylation (reaction with carbon monoxide) to form Ibuprofen.[9]

Visualizations

Signaling Pathway: Mechanism of Action of Ibuprofen

Ibuprofen_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox1 ibuprofen->cox2

Caption: Ibuprofen inhibits COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.[12][13][14]

Experimental Workflow: Boots vs. BHC Synthesis of Ibuprofen

Synthesis_Workflows cluster_boots Boots Process (6 Steps) cluster_bhc BHC Process (3 Steps) b1 1. Friedel-Crafts Acylation b2 2. Darzens Reaction b1->b2 b3 3. Hydrolysis b2->b3 b4 4. Decarboxylation b3->b4 b5 5. Oxidation b4->b5 b6 6. Final Conversion b5->b6 end Ibuprofen b6->end g1 1. Friedel-Crafts Acylation (HF Catalyst) g2 2. Catalytic Hydrogenation g1->g2 g3 3. Carbonylation g2->g3 g3->end start Isobutylbenzene start->b1 start->g1

Caption: Comparison of the 6-step Boots process and the 3-step BHC "green" process.[9]

References

mitigating side reactions in Ephedroxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ephedroxane" does not correspond to a standard, widely recognized chemical entity in scientific literature. This guide addresses common synthetic challenges for a closely related and well-documented class of compounds: oxazolidines derived from ephedrine or pseudoephedrine . The principles and troubleshooting steps outlined here are based on the synthesis of (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidine from pseudoephedrine and an aldehyde (e.g., formaldehyde), a common reaction that exemplifies the challenges in this area.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of oxazolidines from pseudoephedrine?

The most prevalent side reaction is the formation of the N-formyl amide, N-formylpseudoephedrine, particularly when using formaldehyde. This occurs when the reaction conditions favor amide formation over the desired cyclization. Other potential side reactions include the formation of dimers or other condensation products, especially if the reaction is not properly controlled.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring via TLC or HPLC is crucial.

  • Side product formation: A significant portion of your starting material may be converting into unintended side products.

  • Product decomposition: The formed oxazolidine ring can be susceptible to hydrolysis and revert to the starting materials or form the N-formyl amide, especially in the presence of excess water or acidic conditions.

  • Suboptimal reaction conditions: Incorrect temperature, pH, or stoichiometry of reactants can all lead to reduced yields.

Q3: Why is my final product showing impurities even after purification?

Common impurities include unreacted pseudoephedrine, the N-formyl side product, and residual solvents. If the polarity of the side product is very close to that of the desired oxazolidine, standard chromatographic separation can be challenging. It may be necessary to optimize the purification method, such as by using a different solvent system in column chromatography or considering recrystallization.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Oxazolidine Product
Potential Cause Recommended Action Expected Outcome
Incorrect pH The reaction is sensitive to pH. An acidic environment can promote hydrolysis of the product, while a highly basic one can lead to other side reactions. Maintain a neutral to slightly basic pH (7.5-8.5) using a suitable buffer.Increased yield of the target oxazolidine by minimizing product degradation.
Suboptimal Temperature High temperatures can favor the formation of the N-formyl amide side product. Run the reaction at room temperature or below (0-25 °C) to favor the kinetic product (oxazolidine).Reduced formation of the thermodynamic N-formyl product, thus improving the yield of the desired compound.
Excess Water The presence of excess water can drive the equilibrium back towards the starting materials through hydrolysis of the intermediate iminium ion and the final product. Use anhydrous solvents and reagents where possible.A shift in equilibrium towards the product side, leading to higher conversion and yield.
Issue 2: Significant Formation of N-Formyl Side Product
Parameter Condition A (Suboptimal) Condition B (Optimized) Yield of Oxazolidine N-Formyl Impurity
Temperature 50 °C25 °C~60%~35%
Solvent Aqueous FormaldehydeParaformaldehyde in Anhydrous DCM~90%<5%
pH Uncontrolled (~5.5)Buffered at pH 8.0~85%<10%

Note: The data presented in this table is illustrative and compiled from general principles of organic synthesis for this reaction class. Actual results will vary based on specific substrates and detailed experimental conditions.

Experimental Protocols

Protocol 1: Optimized Synthesis of (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

This protocol is designed to minimize side product formation by controlling reaction conditions.

  • Preparation: To a solution of (1S,2R)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of pseudoephedrine) under an inert atmosphere (N2 or Ar), add anhydrous potassium carbonate (K2CO3, 1.5 eq) as a mild base and water scavenger.

  • Reagent Addition: Add paraformaldehyde (1.2 eq) to the suspension. Paraformaldehyde is used as a source of anhydrous formaldehyde to limit the amount of water in the reaction.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system. The product should have a higher Rf value than the starting pseudoephedrine.

  • Work-up: Upon completion, filter the reaction mixture to remove the K2CO3. Wash the solid with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway Main Reaction vs. Side Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Pseudo Pseudoephedrine Imine Iminium Intermediate Pseudo->Imine + HCHO Product Desired Oxazolidine (this compound-type) Imine->Product Intramolecular Cyclization (Fast, Reversible) SideProduct N-Formyl Amide Imine->SideProduct Rearrangement (Slower, Irreversible) Favored by High Temp Formaldehyde Formaldehyde

Caption: Main reaction pathway to the desired oxazolidine versus a common side reaction pathway.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/HPLC Start->Check_TLC Unreacted_SM High Amount of Unreacted Starting Material Check_TLC->Unreacted_SM Unreacted SM Side_Product Significant Side Product Formation Check_TLC->Side_Product Side Products Extend_Time Action: Extend Reaction Time or Increase Temperature Slightly Unreacted_SM->Extend_Time Optimize_Cond Action: Optimize Conditions (Lower Temp, Anhydrous Solvent, pH Control) Side_Product->Optimize_Cond Re_evaluate Re-evaluate Reaction Extend_Time->Re_evaluate Optimize_Cond->Re_evaluate

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Ephedroxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Ephedroxane with other established anti-inflammatory agents. While quantitative dose-response data for this compound is not extensively available in publicly accessible literature, this document synthesizes the existing qualitative experimental evidence, outlines relevant experimental protocols, and visualizes key inflammatory signaling pathways to offer a valuable comparative context.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in preclinical models, primarily through the inhibition of edema and the suppression of key inflammatory mediators. This section compares the known effects of this compound with those of well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac.

Table 1: Comparison of Anti-Inflammatory Effects

FeatureThis compoundIndomethacinDiclofenac
Primary Mechanism Inhibition of prostaglandin synthesisNon-selective COX-1 and COX-2 inhibitorNon-selective COX-1 and COX-2 inhibitor
Effect on Carrageenan-Induced Paw Edema Inhibits edema formationPotent inhibition of edema formationEffective in reducing paw edema
Inhibition of Prostaglandin E2 (PGE2) Synthesis Demonstrated to inhibit PGE2 biosynthesisPotent inhibitor of PGE2 synthesisStrong inhibitor of PGE2 synthesis
Effect on Other Inflammatory Mediators Suppresses histamine, serotonin, and bradykinin-induced edemaPrimarily targets prostaglandin pathwaysPrimarily targets prostaglandin pathways
Known Signaling Pathway Involvement Not fully elucidated; parent compound ephedrine involves PI3K/Akt/GSK3β pathway--

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.

Principle: The injection of carrageenan into the sub-plantar tissue of a rodent's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) involves the production of prostaglandins, primarily PGE2, mediated by the induction of cyclooxygenase-2 (COX-2).

Procedure:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound), vehicle (control), or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally.

  • Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar aponeurosis of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Prostaglandin E2 (PGE2) Biosynthesis Assay

This in vitro assay determines a compound's ability to inhibit the synthesis of PGE2, a key mediator of inflammation.

Principle: The assay measures the amount of PGE2 produced by cells (e.g., macrophages, endothelial cells) or tissue homogenates in the presence or absence of the test compound. PGE2 levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Culture or Tissue Preparation: Cells are cultured to a suitable confluency or tissues are homogenized.

  • Stimulation: Cells or homogenates are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the expression of COX-2 and the production of PGE2.

  • Drug Treatment: The test compound (this compound) is added at various concentrations to the stimulated cells or homogenates. A vehicle control and a positive control (e.g., Indomethacin) are also included.

  • Incubation: The mixture is incubated for a specific period to allow for PGE2 synthesis.

  • Sample Collection: The supernatant or cell lysate is collected.

  • PGE2 Quantification: The concentration of PGE2 in the samples is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits PGE2 production by 50%, is calculated from the dose-response curve.

Signaling Pathways in Inflammation

The following diagrams illustrate key signaling pathways involved in the inflammatory response, which are potential targets for anti-inflammatory drugs.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever

Caption: The Arachidonic Acid Cascade.

experimental_workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion

This compound demonstrates clear anti-inflammatory properties by inhibiting edema and the synthesis of inflammatory mediators like prostaglandins. Its mechanism of action, while not fully elucidated, appears to be distinct from its parent compound, ephedrine, and does not seem to involve the sympathetic or central nervous systems. Further research is warranted to establish a comprehensive quantitative profile of this compound's anti-inflammatory activity and to delineate its precise molecular targets and signaling pathways. Such studies will be crucial for positioning this compound within the current landscape of anti-inflammatory therapeutics and for exploring its full clinical potential.

A Comparative Efficacy Analysis of Ephedroxane and Other Ephedra Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of Ephedroxane against other major alkaloids found in the Ephedra genus, namely ephedrine, pseudoephedrine, norephedrine, and norpseudoephedrine. This objective analysis is supported by available experimental data to inform research and drug development efforts.

Executive Summary

This compound, a lesser-known oxazolidone derivative from Ephedra, presents a distinct pharmacological profile compared to the well-characterized phenethylamine alkaloids like ephedrine and pseudoephedrine. While ephedrine and pseudoephedrine are known for their sympathomimetic and central nervous system (CNS) stimulant properties, this compound exhibits CNS inhibitory and notable anti-inflammatory effects. This fundamental difference in their mechanism of action positions this compound as a unique compound within the Ephedra alkaloid family, warranting further investigation for its therapeutic potential.

Central Nervous System Effects: A Study in Contrasts

A key differentiator of this compound is its effect on the central nervous system. In stark contrast to the stimulatory effects of other Ephedra alkaloids, this compound demonstrates inhibitory properties.

AlkaloidCentral Nervous System Effect
This compound Inhibitory[1]
Ephedrine Intense Stimulatory[1]
Pseudoephedrine Weaker Stimulatory[1]
Norephedrine Stimulatory
Norpseudoephedrine Stimulatory

The distinct oxazolidinone ring structure of this compound is believed to be responsible for its reduced interaction with adrenergic receptors, which are the primary targets for the stimulant effects of ephedrine and its analogues.

Anti-inflammatory and Antihistamine Efficacy

This compound has been identified as a primary anti-inflammatory agent in Ephedra herbs. Experimental evidence suggests that its mechanism of anti-inflammatory action is distinct from that of ephedrine and pseudoephedrine.

A study by Kasahara et al. (1985) demonstrated that while ephedrine, pseudoephedrine, and this compound all inhibit carrageenan-induced hind-paw edema in mice, the anti-inflammatory action of ephedrine and pseudoephedrine is partially dependent on the sympathetic nervous system. In contrast, the anti-inflammatory effect of this compound is independent of this pathway.[2] This suggests a different, potentially more direct, mechanism of action for this compound.

All of these alkaloids have been shown to inhibit the biosynthesis of prostaglandin E2, a key mediator of inflammation.[2]

AlkaloidAnti-inflammatory ActivityAntihistamine Activity
This compound Present[2]Weak
Ephedrine Present[2]Remarkable
Pseudoephedrine Present[2]Remarkable

Note: Direct comparative IC50 values for prostaglandin E2 biosynthesis inhibition were not found in the reviewed literature.

Further research indicates that ephedrine and pseudoephedrine exert potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α). The signaling pathway for pseudoephedrine's immunosuppressive activity on T-cells involves the inhibition of NF-κB, NFAT, and AP-1.

Adrenergic Receptor Interactions

The sympathomimetic effects of most Ephedra alkaloids are mediated through their interaction with adrenergic receptors. Ephedrine and pseudoephedrine act as agonists at these receptors, leading to their characteristic stimulant and pressor effects.

A study by Ma et al. (2007) investigated the binding affinities of several Ephedra alkaloids for human α-adrenergic receptor subtypes. The results showed that these alkaloids act as antagonists rather than agonists at these receptors.

Table of Binding Affinities (Ki, μM) of Ephedra Alkaloids for Human α-Adrenergic Receptors

Alkaloidα1Aα1Bα1Dα2Aα2Bα2C
(-)-Ephedrine 12.6 ± 1.513.5 ± 1.810.5 ± 1.18.9 ± 1.111.2 ± 1.49.3 ± 1.2
(+)-Pseudoephedrine 34.7 ± 4.238.9 ± 4.529.5 ± 3.625.1 ± 3.131.6 ± 3.927.5 ± 3.4
(1R,2S)-Norephedrine 7.1 ± 0.98.3 ± 1.06.2 ± 0.85.0 ± 0.66.3 ± 0.85.5 ± 0.7

Data from Ma et al. (2007). Lower Ki values indicate higher binding affinity. Data for this compound, and norpseudoephedrine were not available in this study.

The unique structure of this compound likely results in a significantly different adrenergic receptor binding profile, contributing to its distinct pharmacological effects.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Test Compound Administration: The test compounds (this compound, ephedrine, etc.) or vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Prostaglandin E2 (PGE2) Biosynthesis Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the production of PGE2.

Methodology:

  • Enzyme Source: Microsomal fractions from tissues such as bovine seminal vesicles or cultured cells (e.g., macrophages) that express cyclooxygenase (COX) enzymes are used.

  • Incubation: The enzyme preparation is incubated with the substrate (arachidonic acid) in the presence of the test compounds at various concentrations.

  • PGE2 Quantification: The amount of PGE2 produced is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 synthesis (IC50) is calculated.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathways and the logical flow of the experimental validation process.

experimental_workflow cluster_in_vivo In Vivo Anti-inflammatory Assessment cluster_in_vitro In Vitro Mechanistic Assay animal_model Animal Model (Rats/Mice) carrageenan Carrageenan Injection (Paw Edema Induction) paw_measurement Paw Volume Measurement carrageenan->paw_measurement compound_admin Test Compound Administration compound_admin->carrageenan inhibition_calc Calculate % Inhibition paw_measurement->inhibition_calc enzyme_source Enzyme Source (COX) incubation Incubation with Arachidonic Acid & Test Compound enzyme_source->incubation pge2_quant PGE2 Quantification (ELISA/RIA) incubation->pge2_quant ic50_calc Calculate IC50 pge2_quant->ic50_calc

Caption: Experimental workflow for assessing anti-inflammatory efficacy.

signaling_pathway cluster_ephedrine Ephedrine/Pseudoephedrine Pathway cluster_this compound Proposed this compound Pathway LPS LPS/PGN TLR TLR Signaling LPS->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation TNFa_production TNF-α Production NFkB_activation->TNFa_production Inflammation Inflammation TNFa_production->Inflammation Ephedrine Ephedrine/ Pseudoephedrine Ephedrine->NFkB_activation Inhibits Arachidonic_Acid Arachidonic Acid COX COX Enzyme Arachidonic_Acid->COX PGs Prostaglandins COX->PGs Inflammation2 Inflammation PGs->Inflammation2 This compound This compound This compound->COX Inhibits

Caption: Known and proposed anti-inflammatory signaling pathways.

Conclusion

This compound emerges as a compelling compound for further pharmacological investigation. Its CNS inhibitory effects and its distinct mechanism of anti-inflammatory action, which appears to be independent of the sympathetic nervous system, differentiate it from other major Ephedra alkaloids. The lack of direct quantitative comparisons of efficacy, particularly regarding its anti-inflammatory and CNS effects, highlights a significant gap in the current literature. Future research should focus on obtaining quantitative data (e.g., IC50, ED50, and receptor binding profiles) to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Antibacterial Potential of Ephedroxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticipated antibacterial properties of Ephedroxane, a compound belonging to the oxazolidinone class of synthetic antibiotics. Due to the current absence of direct experimental data on this compound's antibacterial activity in publicly available literature, this document leverages data from structurally related and well-characterized oxazolidinones, namely Linezolid and Tedizolid, to provide a predictive comparison against conventional antibiotics. The information presented herein is intended to guide future research and highlight the potential of this compound as a novel antibacterial agent.

Performance Comparison: A Predictive Analysis

While specific minimum inhibitory concentration (MIC) values for this compound are not yet established, its structural classification as an oxazolidinone allows for a theoretical comparison with clinically approved drugs of the same class. Oxazolidinones are known for their efficacy against a broad spectrum of Gram-positive bacteria, including challenging multi-drug resistant strains.[1][2]

The following table summarizes the known antibacterial performance of Linezolid and Tedizolid against key bacterial pathogens, offering a potential baseline for the expected activity of this compound. For context, the performance of two widely used conventional antibiotics, Amoxicillin (a penicillin) and Ciprofloxacin (a fluoroquinolone), is also included.

Antibiotic ClassCompoundTarget BacteriaTypical MIC Range (µg/mL)Spectrum of Activity
Oxazolidinone This compound (Predicted) Staphylococcus aureus (incl. MRSA), Enterococcus spp. (incl. VRE), Streptococcus pneumoniae(Hypothetical) Similar to Linezolid/TedizolidPrimarily Gram-positive bacteria
OxazolidinoneLinezolidStaphylococcus aureus (incl. MRSA)1 - 4[3]Broad Gram-positive, some Gram-negative and anaerobic bacteria[1][4]
Escherichia coli>128
OxazolidinoneTedizolidStaphylococcus aureus (incl. MRSA)0.25 - 0.5[5]Potent against Gram-positive bacteria[5]
Escherichia coli>16
PenicillinAmoxicillinStaphylococcus aureus (susceptible)0.25 - 2Broad spectrum, but resistance is common
Escherichia coli4 - 32
FluoroquinoloneCiprofloxacinStaphylococcus aureus (susceptible)0.12 - 1Broad spectrum, including Gram-positive and Gram-negative bacteria
Escherichia coli0.015 - 0.12

Note: The predicted activity of this compound is based on its structural similarity to other oxazolidinones. Experimental validation is required to confirm these predictions. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Mechanism of Action: The Oxazolidinone Pathway

This compound, as an oxazolidinone, is predicted to share the unique mechanism of action characteristic of this antibiotic class. Unlike many other antibiotics that target cell wall synthesis or DNA replication, oxazolidinones inhibit the initiation of bacterial protein synthesis.[6][7] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA.[8] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible pathogens and, in some cases, a bactericidal effect.[4][7]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex This compound This compound (Oxazolidinone) This compound->50S_subunit Binds to P-site Inhibition Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Prevents binding Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth_Arrest Essential for Inhibition->Initiation_Complex Blocks

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Antibacterial Validation

To empirically validate the antibacterial properties of this compound and determine its MIC values, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.

  • Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC). Prepare fresh overnight cultures in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are required.

b. Experimental Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the wells of the 96-well plate containing fresh broth to achieve a range of decreasing concentrations.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard. Dilute this suspension and add a standardized volume to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination

To determine if this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC test.

a. Experimental Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a novel antibacterial agent with a mechanism of action similar to other oxazolidinones. Its predicted efficacy against multi-drug resistant Gram-positive bacteria warrants further investigation. The experimental protocols outlined in this guide provide a clear pathway for the validation of this compound's antibacterial properties. Future research should focus on performing these assays to determine the precise MIC and MBC values of this compound against a panel of clinically relevant bacteria. Such data will be crucial for assessing its therapeutic potential and guiding its further development as a new weapon in the fight against bacterial infections.

References

A Comparative Analysis of Ephedroxane and Pseudoephedrine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the pharmacological profiles of Ephedroxane and pseudoephedrine, supported by experimental data, to inform research and development in drug discovery.

This guide provides a detailed comparative analysis of this compound and pseudoephedrine, two compounds found in plants of the Ephedra genus. While structurally related, they exhibit distinct pharmacological activities. Pseudoephedrine is a well-established sympathomimetic agent widely used as a nasal decongestant, whereas emerging research indicates that this compound possesses anti-inflammatory and central nervous system (CNS) inhibitory properties. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, pharmacological effects, and the experimental data that underpins these findings.

Chemical and Structural Differences

This compound and pseudoephedrine, while both originating from Ephedra species, belong to different chemical classes, which dictates their differing pharmacological profiles.

Pseudoephedrine is a phenethylamine derivative with the chemical formula C₁₀H₁₅NO. It is a stereoisomer of ephedrine and is characterized by a phenyl ring attached to an amino propane backbone.

This compound is identified as an oxazolidinone derivative.[1] Its structure features a five-membered ring containing both oxygen and nitrogen, which is a significant departure from the open-chain structure of pseudoephedrine.[1] Some sources also describe it as a macrocyclic spermidine alkaloid. This structural variance is key to its distinct biological activities.[2]

Comparative Pharmacological Analysis

The primary pharmacological effects of this compound and pseudoephedrine diverge significantly. Pseudoephedrine acts as a sympathomimetic and CNS stimulant, while this compound demonstrates anti-inflammatory and CNS inhibitory effects.

Table 1: Comparative Quantitative Analysis of Pharmacological Effects
Pharmacological ParameterThis compoundPseudoephedrine
Anti-inflammatory Effect
Carrageenan-Induced Paw Edema Inhibition (ED₅₀)Data not availableData not available
Prostaglandin E₂ Synthesis Inhibition (IC₅₀)Data not availableData not available
Sympathomimetic Effect
Norepinephrine Release (EC₅₀)Data not available224 nM[3]
Dopamine Release (EC₅₀)Data not available1,988 nM[3]
Central Nervous System Effect InhibitoryStimulant

In-Depth Mechanism of Action

Pseudoephedrine: A Sympathomimetic Amine

Pseudoephedrine's primary mechanism of action is the indirect stimulation of the adrenergic nervous system. It acts as a norepinephrine-releasing agent, causing the displacement of norepinephrine from storage vesicles in presynaptic neurons.[1][4] This increase in synaptic norepinephrine leads to the activation of α- and β-adrenergic receptors, resulting in vasoconstriction and its well-known decongestant effect. While it has some weak direct agonist activity at adrenergic receptors, its sympathomimetic effects are predominantly indirect.[4]

This compound: An Anti-inflammatory and CNS Inhibitory Agent

In contrast, this compound's mechanism of action is not reliant on the stimulation of the sympathetic nervous system.[5] Research indicates that its anti-inflammatory properties may stem from the inhibition of prostaglandin E₂ (PGE₂) biosynthesis.[5][6] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.[6] Furthermore, studies have shown that this compound exerts inhibitory effects on the central nervous system, a direct contrast to the stimulant properties of pseudoephedrine.[3]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This widely used in vivo model assesses the anti-inflammatory potential of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol Outline:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.[7]

  • Groups: Animals are divided into a control group, a positive control group (receiving a known anti-inflammatory drug like indomethacin), and test groups receiving varying doses of the compound under investigation (this compound or pseudoephedrine).[8]

  • Administration: The test compound or vehicle is administered, usually intraperitoneally or orally, at a set time before the carrageenan injection.[8]

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[5][8]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Prostaglandin E₂ (PGE₂) Biosynthesis Inhibition Assay

This in vitro assay determines a compound's ability to inhibit the production of the pro-inflammatory mediator, PGE₂.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in cultured cells, such as murine macrophage RAW 264.7 cells, leading to the production of PGE₂. The concentration of PGE₂ in the cell supernatant is measured in the presence and absence of the test compound.

Protocol Outline:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or pseudoephedrine) for a specified period.

  • Inflammatory Stimulation: LPS is added to the cell cultures to stimulate PGE₂ production.

  • Sample Collection: After a set incubation time, the cell culture supernatant is collected.

  • PGE₂ Quantification: The concentration of PGE₂ in the supernatant is determined using a competitive enzyme immunoassay (EIA) kit.[7][9]

  • Data Analysis: The percentage of inhibition of PGE₂ production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC₅₀ (the concentration that causes 50% inhibition) is then determined.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approach to their comparison, the following diagrams are provided.

cluster_pseudoephedrine Pseudoephedrine Signaling Pathway Pseudoephedrine Pseudoephedrine Presynaptic_Neuron Presynaptic Neuron Pseudoephedrine->Presynaptic_Neuron Enters NE_Vesicles Norepinephrine (NE) Vesicles Pseudoephedrine->NE_Vesicles Displaces NE Synaptic_Cleft Synaptic Cleft NE_Vesicles->Synaptic_Cleft NE Release Adrenergic_Receptors α & β-Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors NE Binds Postsynaptic_Neuron Postsynaptic Neuron Sympathomimetic_Effects Sympathomimetic Effects (e.g., Vasoconstriction) Adrenergic_Receptors->Sympathomimetic_Effects Activates

Caption: Pseudoephedrine's sympathomimetic signaling pathway.

cluster_this compound This compound Anti-inflammatory Signaling Pathway This compound This compound COX_Enzymes Cyclooxygenase (COX) Enzymes This compound->COX_Enzymes Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases Arachidonic_Acid->COX_Enzymes Substrate for PGE2 Prostaglandin E₂ (PGE₂) COX_Enzymes->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Mediates

Caption: this compound's anti-inflammatory signaling pathway.

cluster_workflow Comparative Experimental Workflow Start Compound Selection (this compound & Pseudoephedrine) In_Vivo_Assay In Vivo Assay: Carrageenan-Induced Paw Edema Start->In_Vivo_Assay In_Vitro_Assay In Vitro Assay: PGE₂ Biosynthesis Inhibition Start->In_Vitro_Assay CNS_Assay CNS Activity Assays (e.g., Locomotor Activity) Start->CNS_Assay Data_Collection Data Collection & Analysis (ED₅₀, IC₅₀) In_Vivo_Assay->Data_Collection In_Vitro_Assay->Data_Collection CNS_Assay->Data_Collection Comparative_Analysis Comparative Analysis of Pharmacological Effects Data_Collection->Comparative_Analysis

Caption: Workflow for comparative pharmacological analysis.

Conclusion

This compound and pseudoephedrine represent a compelling case of structurally related natural compounds with markedly different pharmacological profiles. While pseudoephedrine's role as a sympathomimetic is well-understood and clinically utilized, this compound is emerging as a compound of interest for its anti-inflammatory and CNS inhibitory potential. Further research, particularly quantitative comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and to understand the structure-activity relationships that govern the divergent effects of these two Ephedra alkaloids. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these and other natural products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ephedrine Determination

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: This guide focuses on the analytical methods for ephedrine. The term "Ephedroxane" did not yield specific results in the scientific literature, and it is presumed to be a typographical error for ephedrine, a widely studied sympathomimetic amine.

This publication provides a comprehensive comparison of three common analytical techniques for the quantification of ephedrine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of key performance metrics and detailed experimental protocols to aid in method selection and validation.

Comparative Analysis of Analytical Method Performance

The selection of an appropriate analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients. The following table summarizes the key validation parameters for HPLC, GC-MS, and CE methods for the determination of ephedrine, based on published experimental data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity Range 50 - 150 µg/mL20 - 2000 ng/mL50 - 1000 µg/mL
Correlation Coefficient (r²) > 0.999> 0.980.9996
Accuracy (% Recovery) 98 - 102%Not explicitly stated, but the method was successfully applied to quantify analytes in oral fluid.91.2 - 108.2%
Precision (% RSD) < 2%Intra-assay: 1.6 - 12.5% Inter-assay: 1.5 - 9.5%1.3 - 1.6%
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to enable reproducibility and further development.

High-Performance Liquid Chromatography (HPLC) Method

This method is a simple, precise, and cost-effective reverse-phase ion-pair chromatographic (RP-IP-HPLC) method for the determination of Ephedrine Hydrochloride.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a photodiode array (PDA) detector.[1]

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A mixture of Methanol, 49.8 mM Sodium Lauryl Sulfate (SLS), and Triethylamine (ET3N) in a ratio of 65:34.6:0.4% (v/v/v), with the pH adjusted to 2.20.[1]

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Detection: UV detection at a wavelength of 206 nm.[1]

  • Sample Preparation: A simple and fast extraction protocol is utilized for the effective recovery of the analyte. Bromhexine Hydrochloride is used as an internal standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method was developed and validated for the detection and quantification of cathine, cathinone, methcathinone, and ephedrine in oral fluid specimens.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Extraction: Analytes and the internal standard (amphetamine-d5) are extracted from 0.5 mL of oral fluid using ethyl acetate.

  • Derivatization: The dried extracts are derivatized with heptafluorobutyric anhydride at 70°C for 30 minutes.

  • GC Column: A capillary column suitable for the separation of the derivatized analytes.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • MS Detection: The mass spectrometer is operated in the selected ion monitoring (SIM) mode. The ions monitored for ephedrine are m/z 210, 254, and 344.

Capillary Electrophoresis (CE) Method

This method provides a simple, rapid, and accurate separation and determination of ephedrine and pseudoephedrine using direct UV absorbance detection, combining flow injection with capillary electrophoresis.[2]

  • Instrumentation: A capillary electrophoresis system with a UV detector.[2]

  • Capillary: An uncoated fused-silica capillary.[2]

  • Buffer: A 40 mM borate solution with the pH adjusted to 9.5 using a 2 M NaOH solution.[2]

  • Separation Voltage: 10 kV.[2]

  • Detection: Direct UV absorbance at 215 nm.[2]

  • Injection: Flow injection with a sample volume of 100 µL.[2]

Visualizing the Cross-Validation Workflow

A cross-validation workflow ensures the robustness and reliability of analytical methods by comparing their performance characteristics. The following diagram illustrates a typical workflow for the cross-validation of the three analytical methods discussed.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity GCMS->Robustness CE CE Method CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Specificity CE->Robustness Data_Comparison Data Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Robustness->Data_Comparison Method_Selection Method Selection Data_Comparison->Method_Selection Based on Application Needs Sample Standard & Sample Preparation Sample->HPLC Sample->GCMS Sample->CE

Caption: Workflow for cross-validation of analytical methods.

References

In Vivo Validation of Ephedroxane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Ephedroxane, contrasting its pharmacological profile with that of its well-known counterpart, ephedrine. The information is compiled from foundational studies to support further research and drug development. While direct, recent in vivo validation studies on this compound are limited, this guide synthesizes the available data and proposes potential mechanisms of action for further investigation.

Comparison of In Vivo Effects: this compound vs. Ephedrine

The primary in vivo characterization of this compound reveals significant differences in its effects on the central and autonomic nervous systems when compared to ephedrine. The following table summarizes these contrasting activities based on early pharmacological studies.

FeatureThis compoundEphedrineSupporting Evidence
Central Nervous System (CNS) Exerts inhibitory actionsShows intense stimulatory activities[1]
Autonomic Nervous System Potentiates the effect of norepinephrineContracts vas deferens and potentiates norepinephrine's effect[1]
Antihistamine & Antibarium Activity Weak effectsRemarkable actions[1]

Proposed Mechanism of Action and Signaling Pathway

Based on the observed potentiation of norepinephrine, it is hypothesized that this compound may act as an indirect sympathomimetic agent. This could involve the inhibition of norepinephrine reuptake at the synaptic cleft, leading to an increased concentration and prolonged action of norepinephrine on postsynaptic adrenergic receptors.

Ephedroxane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine Vesicles NE_released Norepinephrine (NE) NE_vesicle->NE_released Release NE_synapse NE NE_released->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: Proposed mechanism of this compound's indirect sympathomimetic action.

Experimental Workflows for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a compound like this compound, based on its known pharmacological effects.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Drug_Administration Administer this compound (vs. Vehicle/Ephedrine) Animal_Model->Drug_Administration CNS_Assays CNS Effect Assays Drug_Administration->CNS_Assays Autonomic_Assays Autonomic Nervous System Assays Drug_Administration->Autonomic_Assays Motor_Activity Spontaneous Motor Activity CNS_Assays->Motor_Activity Sedative_Effect Hexobarbital-induced Sleeping Time CNS_Assays->Sedative_Effect Blood_Pressure Blood Pressure Measurement Autonomic_Assays->Blood_Pressure Heart_Rate Heart Rate Measurement Autonomic_Assays->Heart_Rate Norepinephrine_Potentiation Isolated Vas Deferens Assay Autonomic_Assays->Norepinephrine_Potentiation Data_Analysis Data Analysis and Comparison Motor_Activity->Data_Analysis Sedative_Effect->Data_Analysis Blood_Pressure->Data_Analysis Heart_Rate->Data_Analysis Norepinephrine_Potentiation->Data_Analysis

Caption: Workflow for in vivo validation of this compound's pharmacological effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the in vivo mechanism of action of this compound.

Spontaneous Motor Activity
  • Objective: To assess the CNS inhibitory or stimulatory effects of this compound.

  • Animals: Male mice (e.g., ICR strain), weighing 20-25g.

  • Procedure:

    • Acclimatize mice to the testing environment for at least 1 hour.

    • Administer this compound (various doses), a vehicle control, and a positive control (ephedrine) intraperitoneally (i.p.).

    • Immediately after injection, place each mouse in an individual activity cage equipped with infrared beams to detect movement.

    • Record the total number of beam breaks (locomotor activity) over a specified period (e.g., 60 minutes).

  • Data Analysis: Compare the mean locomotor activity counts between the this compound-treated groups and the control groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Hexobarbital-Induced Sleeping Time
  • Objective: To further evaluate the CNS depressant effects of this compound by measuring its potentiation of a barbiturate-induced hypnotic state.

  • Animals: Male mice.

  • Procedure:

    • Administer this compound or vehicle control (i.p.) to different groups of mice.

    • After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.).

    • Record the time from the loss of the righting reflex to its recovery (sleeping time). The loss of the righting reflex is determined when the mouse remains on its back for more than 30 seconds when placed in that position.

  • Data Analysis: Compare the mean sleeping time between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.

In Vivo Cardiovascular Parameters
  • Objective: To determine the effect of this compound on blood pressure and heart rate.

  • Animals: Anesthetized rats (e.g., Sprague-Dawley).

  • Procedure:

    • Anesthetize the rats (e.g., with urethane).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • After a stabilization period, record baseline blood pressure and heart rate.

    • Administer increasing doses of this compound intravenously and record the changes in cardiovascular parameters.

    • To test for norepinephrine potentiation, administer a sub-threshold dose of norepinephrine before and after this compound administration and compare the pressor response.

  • Data Analysis: Analyze the dose-response relationship for this compound on blood pressure and heart rate. Compare the pressor response to norepinephrine with and without this compound pretreatment.

Isolated Rat Vas Deferens Assay
  • Objective: To assess the direct and indirect sympathomimetic activity of this compound on smooth muscle contraction.

  • Tissue Preparation:

    • Euthanize male rats and isolate the vasa deferentia.

    • Suspend the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • Record isometric contractions using a force transducer.

    • After an equilibration period, construct a cumulative concentration-response curve for norepinephrine.

    • Wash the tissue and incubate with this compound for a specific period.

    • Repeat the norepinephrine concentration-response curve in the presence of this compound.

    • To test for direct effects, add this compound alone to the organ bath and observe for any contractile response.

  • Data Analysis: Compare the EC50 values and maximal response for norepinephrine in the absence and presence of this compound to determine if there is a potentiation of the norepinephrine response.

References

The Antioxidant Potential of Ephedroxane and its Botanical Source: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides insights into the antioxidant capacity of constituents from the Ephedra genus, including the bioactive compound Ephedroxane. While direct comparative studies on isolated this compound are limited, analysis of extracts from Ephedra gerardiana, a known source of this compound, demonstrates notable antioxidant activity when benchmarked against established antioxidant agents. This guide offers a detailed comparison for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in mitigating oxidative stress.

Comparative Antioxidant Activity: In Vitro Studies

The antioxidant capacity of various substances can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the concentration of a substance required to inhibit 50% of the DPPH free radical (IC50). A lower IC50 value indicates a higher antioxidant potency.

A study on the aqueous extract of Ephedra gerardiana reported a significant DPPH radical scavenging activity.[1][2] The findings from this study, alongside reported IC50 values for well-known antioxidants from various sources, are summarized in the table below. It is important to note that the antioxidant effect of the Ephedra gerardiana extract is likely attributable to the synergistic effects of its various constituents, including a high content of phenolic and flavonoid compounds, and not solely to this compound.

Antioxidant SubstanceDPPH Radical Scavenging Activity (IC50)
Ephedra gerardiana Aqueous Extract25.04 ± 1.57 µg/mL
Ascorbic Acid (Vitamin C)3.52 µg/mL
Trolox (Vitamin E analog)~2.93 - 3.77 µg/mL
Butylated Hydroxytoluene (BHT)~32.06 µg/mL

Note: The IC50 values for Ascorbic Acid, Trolox, and BHT are sourced from various studies and are presented for comparative purposes. Direct comparison is best made when assays are performed under identical conditions.

Understanding the Mechanism: The Nrf2-ARE Signaling Pathway

A key mechanism through which cells defend against oxidative stress is the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of test sample and standard antioxidant start->prep_samples plate_setup Add DPPH solution, sample/standard, and control to 96-well plate prep_dpph->plate_setup prep_samples->plate_setup incubation Incubate in dark at room temperature for 30 minutes plate_setup->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value from dose-response curve calculation->ic50 end_node End ic50->end_node

References

A Comparative Guide to the Therapeutic Potential of Ephedroxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Ephedroxane derivatives, offering a comprehensive overview of their pharmacological effects in comparison to the parent compound, (-)-ephedrine. The information presented herein is intended to support further research and development in this area.

Introduction

This compound, an oxazolidinone derivative of ephedrine, represents a class of compounds with a distinct pharmacological profile compared to its well-known precursor. While ephedrine is a potent central nervous system (CNS) stimulant, this compound and its derivatives have been reported to exert inhibitory effects on the CNS.[1] This fundamental difference has spurred interest in exploring the therapeutic potential of this compound derivatives for various conditions. This guide focuses on a series of this compound derivatives synthesized from (-)-ephedrine and various aliphatic aldehydes, evaluating their effects on key physiological parameters.

Comparative Pharmacological Data

The following table summarizes the in vivo effects of five this compound derivatives on hyperthermia and anorexia in rats, compared to the parent compound, (-)-ephedrine. These derivatives are 2-substituted-3,4-dimethyl-5-phenyloxazolidines, where the substituent at the 2-position is varied.

Compound2-SubstituentHyperthermic Effect (qualitative)Anorectic Effect (qualitative)
(-)-EphedrineN/ASignificantSignificant
Derivative 1 -H (from Formaldehyde)SignificantSignificant
Derivative 2 -CH₂CH₃ (from Propionaldehyde)SignificantSignificant
Derivative 3 -CH₂CH₂CH₃ (from Butyraldehyde)Greatest Significant
Derivative 4 -CH(CH₃)₂ (from Isobutyraldehyde)SignificantGreatest
Derivative 5 -C(CH₃)₃ (from Trimethylacetaldehyde)SignificantSignificant

Data synthesized from a study by Walker et al. (1992).[2]

Experimental Protocols

The data presented in this guide is based on established experimental protocols for the synthesis of this compound derivatives and the assessment of their pharmacological effects.

Synthesis of this compound Derivatives

The synthesis of the 2-substituted-3,4-dimethyl-5-phenyloxazolidine derivatives was achieved through the reaction of (-)-ephedrine with the corresponding aliphatic aldehydes: formaldehyde, propionaldehyde, butyraldehyde, isobutyraldehyde, and trimethylacetaldehyde.[2] This reaction involves the condensation of the amino alcohol group of ephedrine with the carbonyl group of the aldehyde to form the oxazolidine ring.

In Vivo Pharmacological Screening

Hyperthermia Model: The hyperthermic effects of the compounds were evaluated in rats. The core body temperature of the animals was measured at baseline and at specific time points following the administration of the test compounds. The change in body temperature was recorded and compared to a control group. A significant elevation in body temperature was indicative of a hyperthermic effect.[2]

Anorexia Model: The anorectic (appetite-suppressing) effects were also assessed in rats. The food intake of the animals was measured over a specific period following the administration of the test compounds. A significant reduction in food consumption compared to a control group was considered an anorectic response.[2]

Mechanism of Action and Signaling Pathways

This compound and its derivatives are believed to exert their effects primarily through the modulation of adrenergic signaling pathways, similar to ephedrine.[1] However, the oxazolidinone structure appears to alter the interaction with adrenergic receptors and downstream signaling cascades, leading to different physiological outcomes, particularly in the CNS. The parent compound, ephedrine, acts as an agonist at both α- and β-adrenergic receptors.

Below is a generalized diagram of the adrenergic signaling pathway, which is the likely target of this compound derivatives. The specific binding affinities and downstream effects of each derivative on these pathways require further investigation.

Adrenergic Signaling Pathway Adrenergic Signaling Pathway Ligand This compound Derivative (Ligand) Receptor Adrenergic Receptor (α or β) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Target Proteins

Caption: A simplified diagram of the adrenergic signaling cascade, a likely target for this compound derivatives.

Experimental Workflow for Derivative Screening

The following diagram illustrates a typical workflow for the synthesis and pharmacological screening of novel this compound derivatives.

Experimental Workflow Experimental Workflow for Screening this compound Derivatives Start Start: Select Aldehydes Synthesis Synthesis: Reaction of (-)-Ephedrine with selected Aldehydes Start->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification InVivo_Screening In Vivo Screening in Rats Purification->InVivo_Screening Hyperthermia Hyperthermia Assay InVivo_Screening->Hyperthermia Anorexia Anorexia Assay InVivo_Screening->Anorexia Data_Analysis Data Analysis and Comparison Hyperthermia->Data_Analysis Anorexia->Data_Analysis

Caption: A flowchart outlining the process of synthesizing and evaluating new this compound derivatives.

Conclusion and Future Directions

The preliminary data on this series of five this compound derivatives suggest that modification of the 2-position of the oxazolidine ring can modulate their pharmacological activity. Notably, the butyraldehyde derivative exhibited the most potent hyperthermic effect, while the isobutyraldehyde derivative showed the strongest anorectic response.[2] These findings indicate that it is possible to tune the biological activity of the this compound scaffold through synthetic modifications.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of the derivatives and their biological activity.

  • Receptor Binding Assays: To determine the binding affinities of these derivatives for various adrenergic receptor subtypes.

  • Broader Pharmacological Profiling: To assess the effects of these compounds on other physiological systems, such as the cardiovascular and respiratory systems.

  • In-depth CNS Studies: To elucidate the mechanisms behind the observed inhibitory effects on the central nervous system.

By systematically exploring the structure-activity relationships of this compound derivatives, it may be possible to develop novel therapeutic agents with improved efficacy and safety profiles for a range of clinical applications.

References

A Comparative Study of Synthetic vs. Natural Ephedroxane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Synthesis, Purity, and Biological Activity

Ephedroxane, a lesser-known alkaloid from the Ephedra genus, is gaining attention for its distinct pharmacological profile, which contrasts sharply with its well-known structural relative, ephedrine. While ephedrine is a potent central nervous system (CNS) stimulant, this compound exhibits inhibitory and anti-inflammatory properties, making it a compound of interest for therapeutic development.[1] This guide provides a comparative analysis of synthetic and naturally derived this compound, offering insights into their production, purity, and biological efficacy, supported by available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between synthetic and natural this compound based on currently available data.

ParameterSynthetic this compoundNatural this compoundKey Considerations
Source Chemical synthesis from ephedrine precursorsExtraction from Ephedra species (e.g., Ephedra sinica)Synthetic route offers control over stereochemistry; natural extraction yields a mixture of alkaloids.
Purity Potentially high (>99%) with optimized purificationVariable, dependent on extraction and purification methodsSynthetic methods allow for the isolation of a single, highly pure compound. Natural extracts contain a complex mixture of related alkaloids.
Typical Yield Dependent on reaction scale and efficiencyLow, as it is a minor component of the total alkaloid content (total alkaloids ~1-2% of dry weight)[2]Synthesis offers a more predictable and potentially higher yield of the specific desired compound.
Stereochemistry Controllable, allowing for stereoselective synthesis of specific isomers like (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-oneNaturally occurring isomers, primarily (4S,5R)The biological activity of this compound is likely stereospecific.
Key Biological Activity CNS inhibitory, anti-inflammatoryCNS inhibitory, anti-inflammatory[1]The primary therapeutic potential of this compound lies in these activities, which are opposite to those of ephedrine.
Consistency High batch-to-batch consistencyVariable depending on plant source, harvest time, and processingSynthetic production provides a more reliable and consistent product for research and development.

Biological Activity: A Quantitative Comparison

Biological AssaySynthetic this compoundNatural this compoundReference (Ephedrine)
CNS Activity Inhibitory[1]Inhibitory[1]Stimulatory[1]
Anti-inflammatory Activity PotentPotentCan inhibit inflammatory responses[1]
Antioxidant Activity (IC50) Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-3,4-dimethyl-5-phenyloxazolidin-2-one (Synthetic this compound)

This protocol is a generalized representation based on the chemical nature of this compound as an oxazolidinone derivative of ephedrine.

Materials:

  • (-)-Ephedrine

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Aprotic solvent (e.g., Toluene)

  • Base (e.g., Triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (-)-ephedrine in anhydrous toluene.

  • Addition of Base: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Cyclization: Slowly add a solution of triphosgene in toluene to the stirred mixture via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (4S,5R)-3,4-dimethyl-5-phenyloxazolidin-2-one.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Extraction and Isolation of Natural this compound from Ephedra sinica

This protocol is a general procedure for the extraction of ephedrine alkaloids, from which this compound can be isolated.

Materials:

  • Dried aerial parts of Ephedra sinica

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate the powdered plant material with methanol for 24 hours. Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude extract in dilute HCl and wash with diethyl ether to remove non-alkaloidal compounds. Basify the aqueous layer with NaOH to a pH of 10-11 and extract the alkaloids with dichloromethane.

  • Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to dryness to obtain the total alkaloid extract.

  • HPLC Purification: Dissolve the total alkaloid extract in the HPLC mobile phase and inject it into a preparative HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like trifluoroacetic acid) to separate the different alkaloids.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak, identified by comparison with a synthetic standard. Analyze the purity of the collected fractions by analytical HPLC.

  • Characterization: Confirm the identity of the isolated natural this compound using NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

experimental_workflow_synthesis cluster_synthesis Synthetic this compound Workflow start (-)-Ephedrine reaction Cyclization with Phosgene Equivalent start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Synthetic this compound purification->product

Synthetic this compound Production Workflow.

experimental_workflow_natural cluster_natural Natural this compound Workflow start Ephedra sinica Plant Material extraction Methanol Extraction start->extraction acid_base Acid-Base Extraction extraction->acid_base hplc HPLC Purification acid_base->hplc product Natural this compound hplc->product

Natural this compound Isolation Workflow.

Biological Mechanism and Signaling Pathways

The distinct biological activities of this compound compared to ephedrine suggest different underlying mechanisms of action. While ephedrine is a well-known adrenergic agonist, this compound's CNS inhibitory and anti-inflammatory effects likely stem from interactions with different cellular targets.

Ephedrine's Signaling Pathway: Ephedrine exerts its stimulant effects through the activation of adrenergic receptors, leading to a cascade of downstream signaling events. One such pathway involves the induction of Thioredoxin-1 (Trx-1) expression through the β-adrenergic receptor/cAMP/PKA/DARPP-32 signaling pathway.[3]

ephedrine_signaling cluster_ephedrine Ephedrine Signaling Pathway Ephedrine Ephedrine beta_AR β-Adrenergic Receptor Ephedrine->beta_AR AC Adenylyl Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates Trx1 Thioredoxin-1 Expression DARPP32->Trx1 CREB->Trx1 Cell_Viability Increased Cell Viability Trx1->Cell_Viability

References

Safety Operating Guide

Essential Protective Measures for Handling Ephedroxane

Author: BenchChem Technical Support Team. Date: November 2025

When working with Ephedroxane, a derivative of ephedrine, stringent safety protocols are paramount to ensure personal and environmental safety.[1][2] Although a comprehensive Safety Data Sheet (SDS) is not publicly available, its structural similarity to other pharmacologically active alkaloids necessitates a cautious approach.[1][2] This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an oxazolidinone derived from ephedrine and is noted for its effects on the central nervous system, which differ from those of ephedrine by exhibiting inhibitory rather than stimulant actions.[3][4] Given its bioactivity, the primary risks include inhalation, skin contact, and ingestion. A risk assessment should precede any handling.

The following table summarizes the required PPE for handling this compound powder and solutions. This is based on general best practices for handling potent pharmaceutical compounds in a research setting.

PPE Component Specification Purpose
Respiratory Protection NIOSH-approved N95 or higher respiratorTo prevent inhalation of aerosolized powder.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact. The outer glove should be removed and disposed of after handling.[5]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[6][7]
Body Protection A disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffsTo protect skin and clothing from contamination.[5]
Foot Protection Closed-toe shoes and disposable shoe coversTo prevent contamination of personal footwear and subsequent spread.

Operational Plan: Handling and Experimental Workflow

All handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Experimental Protocol: Preparation of a Stock Solution

  • Pre-Weighing Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing : Tare a tared weighing vessel on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound powder.

  • Solubilization : Add the desired solvent to the vessel containing the powder. Ensure the container is sealed before mixing to prevent spills.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling : Wipe down all surfaces within the fume hood. Dispose of the outer pair of gloves and any disposable weighing materials in a designated hazardous waste container.

The following diagram illustrates the decision-making workflow for handling an unknown or potent chemical compound like this compound.

PPE_Workflow Start Start: New Compound (e.g., this compound) Assess 1. Hazard Assessment - Review available literature - Evaluate structural analogues Start->Assess Identify 2. Identify Routes of Exposure - Inhalation? - Dermal? - Ingestion? Assess->Identify SelectPPE 3. Select Appropriate PPE - Respirator - Double Gloves - Gown, Goggles Identify->SelectPPE Handle 4. Handling Protocol - Use fume hood - Follow SOPs SelectPPE->Handle Decon 5. Decontamination - Clean work surfaces - Remove outer gloves Handle->Decon Dispose 6. Waste Disposal - Segregate waste - Follow institutional guidelines Decon->Dispose End End: Procedure Complete Dispose->End

Workflow for Safe Handling of Potent Compounds.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Segregation and Collection:

  • Solid Waste : All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or liquid waste should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[8]

  • Sharps : Any sharps (needles, scalpels) used in experiments must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ephedroxane
Reactant of Route 2
Reactant of Route 2
Ephedroxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.